(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride
Description
Properties
CAS No. |
40154-84-5 |
|---|---|
Molecular Formula |
C7H11ClN2 |
Molecular Weight |
158.63 g/mol |
IUPAC Name |
(1S)-1-pyridin-3-ylethanamine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-6(8)7-3-2-4-9-5-7;/h2-6H,8H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
QCVFPKSPGIISLL-RGMNGODLSA-N |
SMILES |
CC(C1=CN=CC=C1)N.Cl.Cl |
Isomeric SMILES |
C[C@@H](C1=CN=CC=C1)N.Cl |
Canonical SMILES |
CC(C1=CN=CC=C1)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-1-(Pyridin-3-yl)ethanamine Dihydrochloride for Advanced Research
Abstract
(S)-1-(Pyridin-3-yl)ethanamine, particularly in its dihydrochloride salt form, is a pivotal chiral building block in modern medicinal chemistry. Its unique structure, featuring a pyridine ring and a chiral ethylamine side chain, makes it an invaluable intermediate for synthesizing a range of pharmacologically active compounds. This guide provides an in-depth analysis of its chemical properties, synthesis, and applications, offering a technical resource for researchers and drug development professionals. We will explore its spectroscopic signature, reactivity, and role in the development of novel therapeutics, grounded in authoritative references and established laboratory practices.
Core Chemical and Physical Properties
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride is a stable, crystalline solid under standard conditions. The dihydrochloride salt form enhances its stability and solubility in aqueous media, which is a critical consideration for many synthetic and biological applications. The protonation of both the pyridine nitrogen and the primary amine significantly influences its physical properties.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 195.09 g/mol | [1] |
| CAS Number | 40154-84-5 | [1] |
| Appearance | White to off-white solid/crystals | |
| Melting Point | 136 - 142 °C (as free base) | |
| Storage | Sealed in dry, room temperature conditions | |
| Chirality | (S)-enantiomer | [1] |
Note: Properties such as melting point can vary based on the specific salt form and purity.
Spectroscopic Profile: Structural Confirmation
Definitive structural elucidation is paramount for any chemical entity used in drug development. The following section details the expected spectroscopic data for confirming the identity and purity of (S)-1-(Pyridin-3-yl)ethanamine and its dihydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methine proton of the chiral center, the methyl protons, and the amine protons. In the dihydrochloride salt, the amine protons will likely appear as a broad singlet. The pyridine protons will exhibit characteristic splitting patterns (ddd, dd) in the aromatic region (typically δ 7.5-9.0 ppm). The chiral methine proton (CH) will appear as a quartet, and the methyl group (CH₃) as a doublet.
-
¹³C NMR: The carbon spectrum will show distinct peaks for the five unique carbons of the pyridine ring, the chiral methine carbon, and the methyl carbon.
Causality Insight: NMR is the gold standard for structural confirmation. Requesting a Certificate of Analysis (CoA) with NMR data from the supplier is a critical first step before utilizing this reagent in a synthesis campaign to ensure batch-to-batch consistency and rule out isomeric impurities.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For the free base (C₇H₁₀N₂), the expected molecular ion peak [M+H]⁺ would be approximately m/z 123.17.[2] For the dihydrochloride salt, fragmentation patterns corresponding to the loss of HCl may be observed.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands. Key expected peaks include N-H stretching from the amine group, C-H stretching from the aromatic and aliphatic components, and C=N and C=C stretching vibrations from the pyridine ring.
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (S)-1-(Pyridin-3-yl)ethanamine is a critical process, as stereochemistry is fundamental to the efficacy and safety of many pharmaceuticals.[3]
Common Synthetic Pathway: Reductive Amination
A prevalent method for synthesizing the racemic mixture of 1-(Pyridin-3-yl)ethanamine involves the reductive amination of 3-acetylpyridine.
Caption: General workflow for racemic synthesis.
Protocol: Asymmetric Synthesis/Resolution
Achieving high enantiomeric purity often requires either an asymmetric synthesis or the resolution of the racemate. Resolution using a chiral acid is a common and effective laboratory-scale method.
Step-by-Step Resolution Protocol:
-
Dissolution: Dissolve the racemic 1-(Pyridin-3-yl)ethanamine free base in a suitable solvent, such as methanol or ethanol.
-
Chiral Acid Addition: Add a stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent, such as (D)-tartaric acid. The choice of acid and solvent is crucial and often requires empirical optimization.
-
Diastereomeric Salt Formation: The chiral acid will react with the racemic amine to form two diastereomeric salts: [(S)-amine:(D)-acid] and [(R)-amine:(D)-acid]. These salts have different physical properties, most importantly, different solubilities.
-
Selective Crystallization: Cool the solution slowly to induce the crystallization of the less soluble diastereomeric salt. The efficiency of this step dictates the enantiomeric excess (e.e.) of the final product.
-
Isolation: Isolate the crystals by filtration.
-
Liberation of Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the enantiomerically enriched (S)-1-(Pyridin-3-yl)ethanamine free base.
-
Extraction & Salt Formation: Extract the free amine into an organic solvent, dry, and concentrate. To obtain the final product, bubble dry HCl gas through a solution of the amine in a suitable solvent (like ether or isopropanol) to precipitate the (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride.
-
Purity Validation: The enantiomeric excess of the final product must be confirmed using a chiral analytical method, such as chiral HPLC or GC.
Trustworthiness Pillar: This protocol is self-validating. The success of the resolution is immediately quantifiable by measuring the optical rotation or, more definitively, by chiral HPLC analysis of the final product. Without this validation step, the material is not suitable for stereospecific synthesis.
Applications in Medicinal Chemistry
The pyridine moiety is a common feature in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[4] (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride serves as a key chiral precursor for introducing this valuable pharmacophore.
Role as a Chiral Building Block
This compound is primarily used in the development of Active Pharmaceutical Ingredients (APIs), especially those targeting the central nervous system (CNS).[3] Its structure allows for the creation of more complex molecules where the specific 3D orientation of the amine and pyridine groups is essential for binding to a biological target like an enzyme or receptor.
Caption: Role as a key synthetic intermediate.
Case Example: Kinase Inhibitors
In the design of kinase inhibitors, which are a major class of anti-cancer drugs, the pyridine ring can act as a "hinge-binder," forming critical hydrogen bonds with the kinase enzyme's backbone. The chiral amine provides a specific vector for extending the molecule into other binding pockets, enhancing potency and selectivity. The (S)-configuration is often empirically found to provide a superior fit compared to the (R)-enantiomer.
Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential.
-
Hazard Identification: The compound is classified as harmful if swallowed and may cause skin and serious eye irritation or damage.[5] It is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[5][7] Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[1][8] This prevents degradation from moisture and atmospheric contaminants.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
Conclusion
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride is more than a simple chemical reagent; it is an enabling tool for the creation of stereochemically defined pharmaceutical agents. A thorough understanding of its properties, from its spectroscopic signature to its safe handling, is critical for any researcher incorporating it into a synthetic workflow. Its continued use in the development of novel therapeutics underscores its importance in the field of medicinal chemistry.
References
-
BLDpharm. (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride.
-
Fisher Scientific. (2025). SAFETY DATA SHEET.
-
Spectrum Chemical. (2022). SAFETY DATA SHEET.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET.
-
Spectrum Pharmacy Products. (2022). Scientific Documentation - DE101, Denatonium Benzoate, Anhydrous, Granular, NF.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5354922, 1-(Pyridin-3-yl)ethan-1-amine.
-
TCI Chemicals. (2025). SAFETY DATA SHEET.
-
ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 854051, 2-(Pyridin-3-yl)ethan-1-amine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1084920, (R)-1-(Pyridin-3-yl)ethanamine.
-
MySkinRecipes. (n.d.). (R)-1-(Pyridin-3-yl)ethanamine.
-
Sigma-Aldrich. (n.d.). (1s)-1-[2-(trifluoromethyl)(3-pyridyl)]ethylamine dihydrochloride.
-
BLDpharm. (n.d.). (S)-1-(Pyridin-3-yl)ethanamine hydrochloride.
-
Merck Index. (n.d.). Pyrilamine.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
-
Sigma-Aldrich. (n.d.). 1-pyridin-3-yl-ethylamine AldrichCPR.
-
RSC Publishing. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
-
Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
-
PubChemLite. (n.d.). 2-{1h-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride.
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS.
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Comprehensive Structural Elucidation of (S)-1-(Pyridin-3-yl)ethanamine Dihydrochloride
Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride (CAS: 40154-84-5 for the S-isomer salt) is a high-value chiral building block extensively used in the synthesis of CNS-active pharmaceutical ingredients (e.g., Rivastigmine analogs) and various kinase inhibitors. Its structural integrity relies on three critical pillars: regiochemistry (3-pyridyl substitution), stoichiometry (dihydrochloride salt form), and stereochemistry ((S)-absolute configuration).
This guide provides a rigorous, self-validating workflow for the complete structural elucidation of this molecule, moving beyond basic identification to definitive proof of structure suitable for IND-enabling studies.
Chemical Identity & Provenance[1][2][3][4]
| Parameter | Detail |
| IUPAC Name | (1S)-1-(Pyridin-3-yl)ethan-1-amine dihydrochloride |
| Common Name | (S)-1-(3-Pyridyl)ethylamine dihydrochloride |
| Molecular Formula | C₇H₁₀N₂[1][2][3][4][5] · 2HCl |
| Molecular Weight | 122.17 (free base) / 195.09 (dihydrochloride salt) |
| Chiral Center | C1 (alpha to pyridine ring) |
| Key Impurities | (R)-enantiomer, 1-(Pyridin-2-yl) or 1-(Pyridin-4-yl) isomers |
Synthetic Provenance Note
The impurity profile often dictates the elucidation strategy. If produced via enzymatic resolution (e.g., Lipase-catalyzed acetylation), the primary impurity is the (R)-enantiomer. If produced via reductive amination of 3-acetylpyridine, regiochemical impurities are rare, but chemical resolution (e.g., Tartaric acid) often leaves higher residual enantiomers than enzymatic methods.
Phase I: Establishing Connectivity & Regiochemistry
Before assessing chirality, one must confirm the connectivity, specifically distinguishing the 3-pyridyl isomer from the 2- and 4-pyridyl isomers.
Proton NMR ( H-NMR) Analysis
Solvent Selection: Deuterium Oxide (
Expected Spectral Features (
| Proton Environment | Multiplicity | Approx.[4][5] Shift ( | Diagnostic Value |
| H-2 (Pyridine) | Singlet (broad/fine split) | 8.80 – 8.90 | Key Discriminator: Only the 3-isomer has an isolated proton between N and C-substituent. |
| H-6 (Pyridine) | Doublet (or dd) | 8.70 – 8.80 | Proximity to Nitrogen. |
| H-4 (Pyridine) | Doublet (dt) | 8.50 – 8.60 | Para to Nitrogen (shielded relative to H2/H6). |
| H-5 (Pyridine) | DD / Triplet | 8.00 – 8.10 | Meta to Nitrogen (most shielded aromatic). |
| CH (Methine) | Quartet | 4.60 – 4.75 | Coupled to methyl group. |
| CH₃ (Methyl) | Doublet | 1.65 – 1.75 | Characteristic doublet ( |
Critical Check: If the aromatic region shows two symmetric doublets (AA'BB' system), you have the 4-pyridyl isomer. If the spectrum is crowded with multiplets near 7.2-8.5 without a distinct high-field singlet, suspect the 2-pyridyl isomer.
Carbon NMR ( C-NMR)
Look for 7 distinct carbon signals .
-
Aliphatic: ~18 ppm (CH₃), ~48 ppm (CH-NH₂).
-
Aromatic: 5 signals. The C-3 quaternary carbon (attached to the ethyl group) will be less intense and appear around 135-140 ppm.
Phase II: Stoichiometric Confirmation (The "Dihydrochloride" Check)
A common error in sourcing this material is receiving the monohydrochloride or a mixed salt. The pyridine nitrogen (
Argentometric Titration
-
Method: Dissolve accurately weighed sample in water. Titrate with 0.1 N AgNO₃ using a potentiometric endpoint or eosin indicator.
-
Calculation:
-
Acceptance Criteria: 35.5% – 37.0% Chloride content. (Monohydrochloride would be ~22%).
Elemental Analysis (CHN)
-
Nitrogen Theory: 14.36%
-
Carbon Theory: 43.09%
-
Hydrogen Theory: 6.20%
-
Self-Validating Logic: If %Cl is low but %N is high, the sample may be the monohydrochloride or free base.
Phase III: Stereochemical Determination (The "S" Configuration)
This is the most critical quality attribute. Do not rely solely on optical rotation, as it is concentration, solvent, and pH-dependent.
Primary Method: Chiral HPLC
The "Gold Standard" for determining Enantiomeric Excess (ee%).
-
Column: Polysaccharide-based (e.g., Daicel Chiralpak AD-H or OD-H) or Crown Ether (Crownpak CR-I) for free amines.
-
Mobile Phase (Normal Phase): Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to suppress peak tailing of the basic amine.
-
Detection: UV at 254 nm (Pyridine absorption).
-
Protocol:
-
Inject Racemic Standard (Reference) to establish separation factor (
). -
Inject (S)-Sample.
-
Calculate ee%:
-
Secondary Method: Polarimetry (Optical Rotation)
-
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
-
Solvent: Ethanol or 1N HCl (Result varies significantly by solvent).
-
Expectation: Literature values for 1-(3-pyridyl)ethanamine derivatives often show negative rotation
for the (S)-isomer in alcoholic solvents, but this must be validated against a Certificate of Analysis (CoA) of a known standard. -
Warning: Small amounts of impurities can flip the sign of rotation if the specific rotation is low. Always prioritize Chiral HPLC.
Advanced Absolute Configuration: VCD
If no reference standard is available, Vibrational Circular Dichroism (VCD) can determine absolute configuration ab initio by comparing experimental IR spectra with DFT-calculated spectra.
Visualization: Elucidation Workflow
The following diagram outlines the logical decision tree for validating the structure.
Figure 1: Logical workflow for the structural validation of (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride.
Experimental Protocol: Chiral HPLC Method Development
To ensure reproducibility, the following protocol is recommended for the separation of the (S) and (R) enantiomers.
Figure 2: Step-by-step Chiral HPLC method development strategy.
Protocol Details:
-
Derivatization (Optional): If direct resolution is poor, derivatize the amine with Mosher's Acid Chloride ((R)-(-)-MTPA-Cl). The resulting diastereomeric amides are often easily separable by standard achiral C18 HPLC or distinguishable by
F-NMR. -
Base Additive: Because the analyte is a dihydrochloride salt, the mobile phase must contain an organic base (Diethylamine or Triethylamine) to neutralize the salt in situ and allow the free amine to interact with the chiral stationary phase.
References
-
PubChem. (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. 1-(Pyridin-3-yl)ethylamine Technical Data & Safety. Merck KGaA. Link
-
Phenomenex. Chiral HPLC Application Guide: Separation of Amines. Phenomenex Technical Resources. Link
-
ChemicalBook. 1-(3-Pyridyl)ethylamine Characterization Data. Link
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- 4. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
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Technical Guide: Synthesis of (S)-1-(Pyridin-3-yl)ethanamine Dihydrochloride
This guide details the precision synthesis of (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride , a critical chiral building block in medicinal chemistry (e.g., for PDE4 inhibitors, oncology targets).
The guide prioritizes two methodologies:
-
The Ellman Auxiliary Route: Ideal for high-fidelity laboratory synthesis with guaranteed stereochemical outcome.
-
The Biocatalytic Transaminase Route: The gold standard for process scalability and green chemistry.
Part 1: Executive Summary & Retrosynthetic Analysis
The synthesis of (S)-1-(Pyridin-3-yl)ethanamine presents two primary challenges: establishing the
While classical resolution (via tartaric acid) is possible, it is atom-inefficient (max 50% yield). Modern asymmetric synthesis relies on chiral auxiliaries or biocatalysis .
Retrosynthetic Logic
The retrosynthetic tree below illustrates the strategic disconnections. The Ellman approach (Route A) disconnects the C-C bond, utilizing the high diastereoselectivity of Grignard additions to chiral sulfinimines. The Biocatalytic approach (Route B) disconnects the C-N bond directly from the ketone using an amine transaminase.
Figure 1: Retrosynthetic analysis comparing the Auxiliary (C-C bond formation) and Biocatalytic (C-N bond formation) routes.
Part 2: Route A — The Ellman Auxiliary Method (Laboratory Standard)
This route is recommended for gram-scale synthesis where enzyme screening is not feasible. It utilizes (R)-tert-butanesulfinamide to direct the stereochemistry of a Grignard addition.
Mechanism & Stereocontrol
The condensation of pyridine-3-carboxaldehyde with (R)-tert-butanesulfinamide yields the (R)-sulfinimine. Upon addition of methylmagnesium bromide (MeMgBr), the reagent attacks via a six-membered cyclic transition state (Zimmerman-Traxler model), predominantly attacking the Si-face to yield the (S,R)-sulfinamide diastereomer. Subsequent acid hydrolysis yields the (S)-amine.
Experimental Protocol
Step 1: Formation of (R)-N-(Pyridin-3-ylmethylene)-2-methylpropane-2-sulfinamide
-
Reagents: Pyridine-3-carboxaldehyde (1.0 equiv), (R)-tert-Butanesulfinamide (1.05 equiv), Ti(OEt)₄ (2.0 equiv).
-
Solvent: Dry THF or DCM.
-
Procedure:
-
Dissolve (R)-tert-butanesulfinamide and pyridine-3-carboxaldehyde in dry THF (0.5 M) under N₂.
-
Add Ti(OEt)₄ dropwise at room temperature (RT).
-
Stir at RT for 12–24 h. Monitor by TLC or LCMS for disappearance of aldehyde.
-
Quench: Pour into brine/EtOAc mixture with vigorous stirring. Filter the titanium salts through Celite.
-
Purification: Concentrate and purify via flash chromatography (EtOAc/Hexanes).
-
Yield Target: >85%.
-
Step 2: Diastereoselective Grignard Addition
-
Reagents: MeMgBr (3.0 M in ether, 2.0 equiv).
-
Solvent: Dry CH₂Cl₂ (DCM) is preferred over THF for higher diastereoselectivity (dr).
-
Procedure:
-
Dissolve the sulfinimine from Step 1 in dry DCM (0.2 M) and cool to -78 °C (Critical for high dr).
-
Add MeMgBr dropwise over 30 mins, maintaining temp < -70 °C.
-
Stir at -78 °C for 4 h, then warm slowly to RT overnight.
-
Quench: Add saturated NH₄Cl solution dropwise at 0 °C.
-
Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Checkpoint: Determine diastereomeric ratio (dr) via ¹H NMR. Expect >95:5. If lower, recrystallize the sulfinamide intermediate.
-
Step 3: Deprotection & Salt Formation (The Dihydrochloride)
-
Reagents: 4M HCl in Dioxane or MeOH.
-
Procedure:
-
Dissolve the (S,R)-sulfinamide intermediate in MeOH.
-
Add 4M HCl in Dioxane (4.0 equiv). Note: Excess HCl is required to protonate the pyridine nitrogen, the amine, and cleave the sulfinyl group.
-
Stir at RT for 1–2 h.
-
Concentrate to dryness.
-
Recrystallization: Triturate the solid with diethyl ether or acetone to remove sulfinic esters. Recrystallize from EtOH/Et₂O if necessary to remove trace diastereomers.
-
Product: (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride (White hygroscopic solid).
-
Part 3: Route B — The Biocatalytic Transaminase Method (Scalable)
For scale-up (>100g), this route avoids stoichiometric metal waste and cryogenic conditions.
Workflow Diagram
Figure 2: Biocatalytic workflow using Isopropylamine (IPA) as the amine donor.
Protocol Highlights
-
Enzyme Selection: Screen commercial (S)-selective
-transaminases (e.g., Codexis ATA panels). Look for activity on acetophenone analogs. -
Equilibrium Shift: Use Isopropylamine (IPA) as the amine donor. The byproduct is acetone. Remove acetone continuously (via N₂ sweep or reduced pressure) to drive the reaction to completion.
-
Conditions: 30–40 °C, pH 7.5 (Phosphate buffer), 1 mM PLP (Pyridoxal-5'-phosphate).
-
Workup: Basify to pH >12, extract with MTBE, then treat with HCl gas/solvent to precipitate the dihydrochloride.
Part 4: Analytical Characterization & Specifications
To validate the "Trustworthiness" pillar, the final product must meet these criteria.
| Test | Method | Specification |
| Identity | ¹H NMR (D₂O or DMSO-d₆) | Peaks: ~8.8 (s, 1H, Pyr-H2), ~8.7 (d, 1H, Pyr-H6), ~4.6 (q, 1H, CH-N), ~1.6 (d, 3H, CH₃). |
| Chiral Purity | Chiral HPLC | > 98.0% ee (S-isomer). Column: Chiralpak AD-H or OD-H. Eluent: Hexane/IPA/DEA. |
| Salt Stoichiometry | Elemental Analysis / AgNO₃ Titration | Confirm 2.0 ± 0.1 eq of Chloride. |
| Water Content | Karl Fischer | < 1.0% (Product is hygroscopic; store in desiccator). |
Safety Note: Pyridine derivatives are potential irritants and neurological toxins. The dihydrochloride salt is acidic and corrosive to mucous membranes. Handle with full PPE.
References
-
Ellman, J. A., et al. (1999).[1] Synthesis of Chiral Amines by Asymmetric Additions to tert-Butanesulfinimines. Journal of the American Chemical Society.[1] Link
-
Codexis Inc. (2010). Transaminase Biocatalysts for the Synthesis of Chiral Amines. Patent US7807415B2. Link
-
Ruchelman, A. L., et al. (2013). Process for the Synthesis of Apremilast. Organic Process Research & Development (Discusses similar pyridine/sulfone chiral amine synthesis). Link
-
Sigma-Aldrich. (2024). Ellman's Sulfinamides - Technical Bulletin. Link
-
BLD Pharm. (2024). (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride Product Specifications. Link
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Pharmacological Profile of Pyridine-Based Compounds: A Technical Guide
Introduction: The Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring (C₅H₅N) stands as a quintessential "privileged scaffold," present in approximately 14% of all FDA-approved drugs [1]. Its ubiquity is not merely a function of synthetic accessibility but is driven by its ability to modulate the physicochemical and pharmacological properties of a ligand with high precision.
Unlike its carbocyclic analog, benzene, the pyridine ring introduces a significant dipole and a specific hydrogen-bond acceptor site (the nitrogen lone pair).[1] This substitution dramatically alters the lipophilicity (logP) and aqueous solubility of a molecule, often improving the pharmacokinetic (PK) profile of lead compounds.
Key Physicochemical Determinants:
-
Basicity (pKa): The conjugate acid of pyridine has a pKa of ~5.2. This allows for pH-dependent ionization in the physiological range, influencing absorption and lysosomal trapping.
-
Polarity: Pyridine reduces logP relative to benzene (Pyridine logP ≈ 0.65 vs. Benzene logP ≈ 2.13), enhancing water solubility.
-
π-Deficiency: The electronegative nitrogen creates an electron-deficient ring, making it susceptible to nucleophilic attack (metabolic or synthetic) rather than electrophilic substitution.
Structural Determinants of Pharmacology (SAR)
The pharmacological utility of pyridine is dictated by the positioning of substituents relative to the nitrogen atom. This Structure-Activity Relationship (SAR) governs target binding affinity and metabolic liability.
The "Hinge Binder" Effect in Kinase Inhibitors
One of the most critical roles of the pyridine moiety is in the design of kinase inhibitors. The nitrogen atom frequently serves as a hydrogen bond acceptor, interacting with the backbone amide NH of the "hinge region" in the ATP-binding pocket of kinases [4].[2]
-
Mechanism: The pyridine nitrogen mimics the N1 or N3 nitrogen of the adenine ring in ATP.
-
Case Study (Sorafenib): In Sorafenib (a multikinase inhibitor), the pyridine carboxamide moiety forms crucial H-bonds within the active site, anchoring the molecule and orienting the hydrophobic tail into the allosteric pocket [3].
Bioisosteric Replacement
Pyridine is often used as a bioisostere for benzene to improve metabolic stability or solubility. However, this replacement is not passive; it alters the electrostatic potential surface (ESP) of the ring, affecting
Visualization: Pyridine SAR Logic
The following diagram illustrates the functional logic of substituting different positions on the pyridine ring.
Figure 1: Strategic substitution patterns on the pyridine scaffold. C-2 substitution is critical for blocking N-oxidation, while C-3/C-4 are often used for electronic tuning and solubility enhancement.[3]
Metabolic Stability & Toxicology
Understanding the metabolic fate of pyridine is non-negotiable for drug safety. The scaffold possesses a "metabolic soft spot" at the nitrogen atom but also risks bioactivation into toxic species.
N-Oxidation (The Major Pathway)
The electron-rich nitrogen is a prime target for oxidative metabolism, primarily mediated by Cytochrome P450 enzymes (specifically CYP3A4) and Flavin-containing Monooxygenases (FMOs).
-
Reaction: Pyridine
Pyridine-N-oxide.[4] -
Consequence: N-oxides are generally more polar and readily excreted. However, in some cases (e.g., Sorafenib), the N-oxide metabolite retains significant pharmacological activity, contributing to the drug's therapeutic duration [3].
Pyridinium Toxicity (The MPTP Warning)
A critical toxicological consideration is the potential for quaternization to form pyridinium ions.
-
Mechanism: If a pyridine derivative is metabolized to a dihydropyridine and then re-oxidized, or if it is alkylated, it can form a positively charged pyridinium species.
-
Historical Precedent: The neurotoxin MPTP is metabolized to MPP+ (1-methyl-4-phenylpyridinium), which is structurally similar to paraquat. MPP+ accumulates in dopaminergic neurons, inhibiting mitochondrial complex I and causing Parkinsonian symptoms.
-
Safety Screen: Modern drug discovery pipelines routinely screen for "MPTP-like" structural liabilities in pyridine-based candidates.
Visualization: Metabolic Pathways
Figure 2: Primary metabolic deviations for pyridine therapeutics. N-oxidation is the most common clearance route, while Pyridinium formation represents a toxicity flag.
Experimental Protocol: Late-Stage C-4 Functionalization
Synthesizing substituted pyridines can be challenging due to the ring's electron deficiency, which deactivates it toward standard Electrophilic Aromatic Substitution (EAS). Modern discovery relies on Radical Substitution (Minisci Reaction) for late-stage functionalization.
The following protocol details a Regioselective C-4 Alkylation using a maleate blocking group strategy, offering superior control over traditional methods [5].
Protocol: Regioselective Minisci C-4 Alkylation
Objective: To install an alkyl group at the C-4 position of a pyridine scaffold without metal catalysis.[3][5][6]
Reagents:
-
Pyridine Substrate (1.0 equiv)
-
Maleic Acid (Blocking Group)[3]
-
Alkyl Carboxylic Acid (Radical Precursor, 2.0 equiv)
-
Ammonium Persulfate
(Oxidant, 2.0 equiv)[6] -
Silver Nitrate
(Catalyst, 0.2 equiv) -
Solvent: DCM/Water (1:1 biphasic system)
Step-by-Step Workflow:
-
Activation (Blocking Group Installation):
-
Dissolve the pyridine substrate in DCM.
-
Add Maleic acid to form the pyridinium maleate salt. This activates the ring and sterically blocks the C-2/C-6 positions, directing the radical attack to C-4.
-
-
Radical Generation:
-
In a separate vessel, dissolve the alkyl carboxylic acid in water with
and . -
Heat the mixture to 50°C. The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the carboxylic acid, generating a nucleophilic alkyl radical (
).
-
-
Substitution:
-
Add the aqueous radical mixture to the organic pyridinium salt solution.
-
Stir vigorously at 50°C for 2-4 hours. The alkyl radical attacks the electron-deficient C-4 position of the pyridinium salt.
-
-
Deprotection & Isolation:
-
Basify the reaction mixture with 1N NaOH (pH > 10) to remove the maleate group and neutralize the pyridine.
-
Extract with DCM, dry over
, and concentrate. -
Purify via flash column chromatography.
-
Validation Check:
-
Success Indicator: Appearance of a new alkyl signal in ¹H NMR and loss of the C-4 proton signal (typically a doublet or multiplet around 7.5-8.5 ppm depending on substitution).
-
Regioselectivity Check: Verify lack of C-2 alkylation by analyzing coupling constants of remaining aromatic protons.
Comparative Data: Pyridine in Key Therapeutics
| Drug Name | Therapeutic Class | Pyridine Role | Key Interaction/Metabolism |
| Sorafenib | Kinase Inhibitor (Antineoplastic) | Hinge Binder | Pyridine-N-methylcarboxamide binds to ATP pocket; Metabolized to active N-oxide [3]. |
| Omeprazole | Proton Pump Inhibitor (PPI) | Pro-drug Activation | Pyridine nitrogen attacks the benzimidazole C-2 to form the active sulfenamide species in acidic pH [1]. |
| Vismodegib | Hedgehog Pathway Inhibitor | Solubility/Binding | 2-chloro-pyridine moiety improves metabolic stability against oxidative dealkylation. |
| Isoniazid | Antitubercular | Prodrug Carrier | Pyridine ring is activated by KatG enzyme to form an isonicotinic acyl radical. |
References
-
Kumar, B., et al. (2024).[7] "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." RSC Medicinal Chemistry. Link
-
De, S., et al. (2022).[8][9] "Pyridine: the scaffolds with significant clinical diversity."[1][8][9] RSC Advances. Link
-
Marchetti, F., et al. (2023). "Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs." International Journal of Molecular Sciences. Link
-
Kusakabe, K., et al. (2015). "A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors."[10] Bioorganic & Medicinal Chemistry. Link
-
Krska, S. W., et al. (2021).[11] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society.[12] Link[5]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Interaction of ligands with cytochrome P-450. On the 442 nm spectral species generated during the oxidative metabolism of pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 10. A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Guide: In Vitro Characterization of Nicotinic Receptor Agonists
Executive Summary
The study of nicotinic acetylcholine receptors (nAChRs) is complicated by their rapid desensitization kinetics, obligate chaperone requirements for expression, and high calcium permeability (specifically the
This guide outlines a scientifically rigorous framework for the in vitro interrogation of nAChR agonists, moving from heterologous expression optimization to high-throughput screening (HTS) and electrophysiological validation. It prioritizes the
Structural & Functional Landscape
Before designing an assay, one must define the target architecture, as this dictates the assay buffer composition and kinetic resolution required.
| Feature | ||
| Kinetics | Ultra-fast desensitization (<100 ms) | Slow desensitization (seconds) |
| Ca²⁺ Permeability | High ( | Moderate |
| Key Chaperone | RIC-3 (Essential for surface expression) | NACHO, 14-3-3 (often endogenous) |
| Primary Agonists | PNU-282987, Choline, ACh | Nicotine, Varenicline, Epibatidine |
| Specific Antagonist | Dihydro-β-erythroidine (DHβE) |
Experimental Design Strategy: The Expression Problem
The Causality of Failure: Many screening campaigns fail not because the library is poor, but because the cell line expresses the receptor in the Endoplasmic Reticulum (ER) rather than the plasma membrane.
Protocol: Optimizing Surface Expression
For
-
Cell Line Selection:
-
Screening: HEK293T or CHO-K1 (Null background).
-
Native Validation: SH-SY5Y (Neuronal phenotype, but mixed receptor population).
-
-
Transfection Ratio:
-
Use a plasmid ratio of 1:3 to 1:5 (nAChR plasmid : RIC-3 plasmid). Excess RIC-3 can paradoxically inhibit expression, so titration is required.
-
-
Validation Step (Binding Assay):
-
Do not rely on Western Blot (detects total protein).
-
Use
- -Bungarotoxin binding on intact cells to quantify surface receptors. -
Acceptance Criteria: Specific binding > 5-fold over mock-transfected background.
-
High-Throughput Screening: Calcium Flux Assays
The Challenge:
The Solution: Use a Type II Positive Allosteric Modulator (PAM) to delay desensitization.
Protocol: The "PAM-Enabled" FLIPR Assay
This protocol uses PNU-120596 , a Type II PAM that destabilizes the desensitized state, allowing standard plate readers to detect agonist activity.
Reagents:
-
Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).
-
Assay Buffer: HBSS + 20 mM HEPES + 2 mM CaCl₂. Critical: No Magnesium if maximizing signal, though physiological Mg²⁺ (1 mM) reduces false positives.
-
PAM: PNU-120596 (Stock 10 mM in DMSO).
Workflow:
-
Dye Loading: Incubate cells with Fluo-4 AM for 45-60 mins at 37°C.
-
Wash: Wash 3x with Assay Buffer to remove extracellular dye.
-
PAM Pre-incubation (Critical):
-
Add PNU-120596 (10
M final) to the cells 5 minutes before the agonist read. -
Note: PNU-120596 is silent on its own; it only amplifies agonist signals.
-
-
Agonist Injection: Inject library compounds.
-
Read: Measure fluorescence for 120 seconds.
-
Result: Instead of a blink, you will see a sustained, massive calcium influx.
-
Data Visualization: The Screening Workflow
Figure 1: Integrated screening workflow emphasizing the necessity of chaperone co-transfection and PAM-enhanced calcium imaging.
Functional Validation: Electrophysiology (Patch Clamp)
Calcium assays are prone to false positives (e.g., ionophore effects). Electrophysiology is the only self-validating method to confirm channel opening.
The "Rapid Perfusion" Requirement
For nAChRs, standard gravity-fed perfusion is too slow. The agonist concentration rises slowly, causing desensitization during the rising phase, leading to underestimated potency (
Required Equipment:
-
Amplifier: Axon MultiClamp 700B or similar.
-
Perfusion: Piezo-driven rapid exchange system (e.g., Dynaflow or Warner Fast-Step). Exchange time must be <10 ms .
Protocol: Whole-Cell Voltage Clamp
-
Internal Solution: K-Gluconate based (140 mM), EGTA (1-5 mM).
-
Note: High EGTA buffers intracellular Calcium, preventing Calcium-activated Chloride currents which can contaminate the recording.
-
-
Holding Potential: -60 mV to -70 mV.
-
Agonist Application:
-
Apply agonist for 500 ms to 1 second .
-
Wait 60-120 seconds between sweeps to allow full recovery from desensitization.
-
-
Analysis:
-
Measure Peak Current (
) for potency. -
Measure Net Charge (Area Under Curve) if studying Type II PAMs (which delay closing).
-
Mechanistic Signaling Pathway
Figure 2: Kinetic mechanism of nAChR activation. Type II PAMs are critical tools because they prevent the receptor from "locking" into the desensitized state.
References
-
Williams, D. K., et al. (2011).[2] "Positive allosteric modulators of the α7 nicotinic acetylcholine receptor: ligands with different binding sites and modes of action." Journal of Pharmacology and Experimental Therapeutics.
-
Millar, N. S. (2008). "RIC-3: a nicotinic acetylcholine receptor chaperone."[1][3][4] British Journal of Pharmacology.
-
Hurst, R. S., et al. (2005). "A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization." Journal of Neuroscience.
-
IUPHAR/BPS Guide to Pharmacology. "Nicotinic acetylcholine receptors."
-
Papke, R. L. (2014). "Merging old and new perspectives on nicotinic acetylcholine receptors." Biochemical Pharmacology.
Sources
- 1. Ric-3 chaperone-mediated stable cell-surface expression of the neuronal alpha7 nicotinic acetylcholine receptor in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 3. RIC-3: a nicotinic acetylcholine receptor chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
The Synthesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Chiral Pyridylethylamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral pyridylethylamines represent a cornerstone in modern medicinal chemistry and asymmetric catalysis. Their unique structural motif, combining the aromaticity and coordinating ability of the pyridine ring with a stereogenic center in the ethylamine sidechain, has led to their widespread use as key intermediates and ligands. This technical guide provides a comprehensive overview of the discovery, historical development, and state-of-the-art synthetic methodologies for accessing these valuable compounds. We will delve into the foundational principles of classical resolution, explore the evolution of asymmetric synthesis, and present detailed protocols for contemporary organocatalytic and biocatalytic approaches. Furthermore, this guide will highlight the diverse applications of chiral pyridylethylamines, offering field-proven insights for researchers in drug discovery and process development.
A Historical Perspective: From Racemates to Enantiopure Compounds
The story of chiral pyridylethylamines is intrinsically linked to the broader history of stereochemistry and the pioneering efforts to resolve racemic mixtures. While a definitive "discovery" of a specific chiral pyridylethylamine is not marked by a single eureka moment, the foundational work on resolving related chiral alkaloids laid the groundwork for their eventual separation and synthesis.
A landmark achievement that resonates with the history of chiral pyridylethylamines is the first total synthesis and resolution of a chiral alkaloid, coniine, by Albert Ladenburg in 1886.[1][2][3] Coniine, a 2-propylpiperidine, is a saturated analog of the pyridylethylamine scaffold. Ladenburg's synthesis of racemic coniine was followed by its resolution using fractional crystallization with (+)-tartaric acid, a technique that was revolutionary at the time. This seminal work demonstrated that chiral natural products could be synthesized in the laboratory and their enantiomers separated, paving the way for the development of stereochemically pure compounds.
The principles established by Ladenburg were subsequently applied to a wide range of chiral amines. The classical method of resolution relies on the reaction of a racemic amine with a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid, to form a pair of diastereomeric salts.[4][5] These diastereomers, having different physical properties, can then be separated by fractional crystallization.[6][7]
Classical Resolution: A Foundational Technique
The resolution of racemic pyridylethylamines via diastereomeric salt formation remains a viable, albeit often laborious, method for obtaining enantiopure material, particularly on a larger scale. The process involves the following key steps:
-
Salt Formation: The racemic pyridylethylamine is treated with an enantiomerically pure chiral acid (the resolving agent) in a suitable solvent.
-
Fractional Crystallization: The resulting diastereomeric salts, having different solubilities, are separated by careful crystallization. One diastereomer will preferentially crystallize out of the solution.
-
Liberation of the Free Amine: The separated diastereomeric salt is then treated with a base to liberate the enantiomerically enriched amine.
Commonly used chiral resolving agents for amines include:
-
(+)-Tartaric acid and its derivatives[6]
-
(-)-Mandelic acid
-
(+)-Camphorsulfonic acid
The efficiency of a classical resolution is highly dependent on the choice of resolving agent, solvent, and crystallization conditions.
The Dawn of Asymmetric Synthesis: Towards More Efficient Enantioselection
While classical resolution was a pivotal advancement, it is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer. This limitation spurred the development of asymmetric synthesis, a field dedicated to the direct synthesis of a single enantiomer. Early approaches often relied on the use of chiral auxiliaries, where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.
A representative example of an early-type asymmetric synthesis of a chiral pyridylethylamine involves a substrate-controlled approach. For instance, the enantioselective synthesis of (R)- and (S)-1-(pyridin-2-yl)ethan-1-amine can be achieved starting from pyridine-2-carboxaldehyde.[8] The aldehyde is first reacted with a chiral sulfinamide, which acts as a chiral auxiliary. The subsequent addition of a Grignard reagent (e.g., methylmagnesium bromide) proceeds with high diastereoselectivity, controlled by the chiral auxiliary. Finally, removal of the auxiliary yields the desired chiral amine.[8]
Modern Synthetic Methodologies: Precision and Efficiency
The 21st century has witnessed a paradigm shift in the synthesis of chiral amines, driven by the emergence of powerful and highly selective catalytic methods. Organocatalysis and biocatalysis have become the cornerstones of modern asymmetric synthesis, offering environmentally friendly and highly efficient routes to enantiopure pyridylethylamines.
Organocatalysis: The Power of Small Organic Molecules
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of chiral pyridylethylamines, chiral Brønsted acids, such as phosphoric acids, and bifunctional catalysts, such as thioureas, have proven to be particularly effective. These catalysts can activate substrates towards nucleophilic attack in an enantioselective manner.
A common organocatalytic strategy for synthesizing chiral pyridylethylamines involves the asymmetric reduction of a corresponding imine or the asymmetric addition of a nucleophile to a pyridine ring.
Biocatalysis: Nature's Catalysts
Enzymes are nature's highly efficient and selective catalysts. The use of enzymes, particularly transaminases, has revolutionized the synthesis of chiral amines. Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine with high enantiomeric excess.
The key advantages of biocatalysis include:
-
Exceptional enantioselectivity
-
Mild reaction conditions (aqueous media, room temperature)
-
High functional group tolerance
-
Environmentally benign processes
The synthesis of chiral pyridylethylamines using transaminases typically involves the reaction of a corresponding acetylpyridine with an amino donor, catalyzed by a specific (R)- or (S)-selective transaminase.
Applications of Chiral Pyridylethylamines
The unique structural and stereochemical properties of chiral pyridylethylamines have made them indispensable in several areas of chemical science.
Asymmetric Catalysis
Chiral pyridylethylamines are widely used as ligands in transition metal-catalyzed asymmetric reactions. The pyridine nitrogen and the amino group can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. These ligands have found applications in a variety of transformations, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
Drug Development
The pyridylethylamine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[9][10][11] The chirality of these molecules is often crucial for their pharmacological activity, as different enantiomers can exhibit distinct biological effects.[10] Chiral pyridylethylamines are key intermediates in the synthesis of numerous pharmaceutical agents, including treatments for neurological disorders.[9]
Experimental Protocols and Data
Classical Resolution of (±)-2-Methylpiperidine (α-Pipecoline)
This protocol serves as a representative example of the classical resolution of a chiral amine using (+)-tartaric acid.
Materials:
-
(±)-2-Methylpiperidine
-
(+)-Tartaric Acid
-
Methanol
-
2 M Sodium Hydroxide (NaOH)
-
Dichloromethane
Procedure:
-
Dissolve (±)-2-methylpiperidine (1.0 equivalent) in methanol.
-
In a separate flask, dissolve (+)-tartaric acid (1.0 equivalent) in methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to stand, promoting the crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
To liberate the free amine, dissolve the crystalline salt in water and add 2 M NaOH until the solution is strongly basic.
-
Extract the enantiomerically enriched 2-methylpiperidine with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The enantiomeric excess (ee) of the product can be determined by chiral gas chromatography or by conversion to a diastereomeric derivative and analysis by NMR.
Biocatalytic Transamination of Acetylpyridine
This protocol outlines a general procedure for the synthesis of chiral 1-(pyridin-2-yl)ethanamine using a transaminase.
Materials:
-
2-Acetylpyridine
-
Isopropylamine (or another suitable amino donor)
-
Transaminase (either (R)- or (S)-selective)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
Procedure:
-
In a reaction vessel, prepare a solution of the buffer and add the PLP cofactor.
-
Add the transaminase enzyme to the buffer solution and stir gently to dissolve.
-
Add the 2-acetylpyridine substrate and the isopropylamine amino donor to the reaction mixture.
-
Incubate the reaction at a controlled temperature (typically 25-37 °C) with gentle agitation.
-
Monitor the progress of the reaction by HPLC or GC analysis.
-
Once the reaction is complete, the enzyme can be removed by centrifugation or filtration.
-
The chiral amine product can be extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic extracts are combined, dried, and the solvent is removed to yield the enantiomerically enriched 1-(pyridin-2-yl)ethanamine.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC.
Table 1: Comparison of Synthetic Methodologies for Chiral Pyridylethylamines
| Method | Advantages | Disadvantages | Typical Enantiomeric Excess |
| Classical Resolution | Scalable, well-established | Maximum 50% yield, laborious, requires screening of resolving agents | >95% after multiple crystallizations |
| Asymmetric Synthesis (Chiral Auxiliary) | Good stereocontrol, well-understood mechanisms | Requires stoichiometric amounts of the auxiliary, additional synthetic steps | >90% de |
| Organocatalysis | Metal-free, mild conditions, readily available catalysts | Catalyst loading can be high, may require longer reaction times | 80-99% ee |
| Biocatalysis | High enantioselectivity, mild and green conditions, high substrate specificity | Enzyme stability and cost can be a factor, limited substrate scope for wild-type enzymes | >99% ee |
Visualizing Synthetic Workflows
Diagram of Classical Resolution
Caption: Workflow for Classical Resolution of a Racemic Amine.
Diagram of Biocatalytic Synthesis
Caption: Biocatalytic Synthesis of a Chiral Amine.
Conclusion
The journey of chiral pyridylethylamines from their conceptual beginnings rooted in the classical resolution of alkaloids to their modern-day synthesis via highly efficient catalytic methods is a testament to the evolution of organic chemistry. For researchers in drug development and catalysis, a deep understanding of both the historical context and the contemporary synthetic toolbox is essential for innovation. As the demand for enantiomerically pure compounds continues to grow, the development of even more efficient, sustainable, and versatile methods for the synthesis of chiral pyridylethylamines will undoubtedly remain a vibrant and impactful area of research.
References
- Bergmann, M., et al. (1932). A further synthesis of coniine. Journal of the American Chemical Society, 54(4), 1481-1483.
-
Coniine. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]1]
-
Coniine. (n.d.). In Merck Index.[2]
- Ladenburg, A. (1886). Synthese der inactiven und activen Coniine. Berichte der deutschen chemischen Gesellschaft, 19(1), 439-441.
- Ladenburg, A. (1886). Ueber die Synthese des Coniin's. Berichte der deutschen chemischen Gesellschaft, 19(2), 2578-2583.
-
Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia.[6]
-
Chiral resolution. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]4]
-
Chiral resolution with and without resolving agents. (2015, February 2). Pharmaceutical Technology.[12]
-
Enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. (2025, April 12). YouTube.[8]
-
1-Pyridin-2-Yl-Ethylamine. (2024, April 9). ChemBK.[13]
-
Chiral resolution. (n.d.). chemeurope.com.[5]
-
1-Pyridin-2-yl-ethylamine. (n.d.). Chem-Impex.[9]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts.[7]
-
Chiral Drugs: An Overview. (n.d.). PMC.[10]
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022, October 13). MDPI.[11]
-
Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. (n.d.). PubMed.[14]
-
Episode 1: When Mirror Images Mattered: A Historical Prelude to Chiral Drug Regulation. (2025, May 7). Chiralpedia.[15]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020, October 23). MDPI.[16]
Sources
- 1. Coniine - Wikipedia [en.wikipedia.org]
- 2. Coniine [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Chiral_resolution [chemeurope.com]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. chembk.com [chembk.com]
- 14. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Episode 1: When Mirror Images Mattered: A Historical Prelude to Chiral Drug Regulation – Chiralpedia [chiralpedia.com]
- 16. mdpi.com [mdpi.com]
Comprehensive Spectroscopic Characterization: (S)-1-(Pyridin-3-yl)ethanamine
This guide details the spectroscopic characterization and handling of (S)-1-(Pyridin-3-yl)ethanamine (also known as (S)-3-(1-aminoethyl)pyridine). It is designed for researchers requiring definitive structural validation and protocols for maintaining stereochemical integrity.
Executive Summary & Compound Profile
(S)-1-(Pyridin-3-yl)ethanamine is a critical chiral building block in medicinal chemistry, often serving as a resolving agent or a pharmacophore in receptor modulators. Unlike its phenyl analog (1-phenylethylamine), the pyridine nitrogen introduces basicity and hygroscopicity that complicate spectral acquisition.
-
CAS Number: 56129-55-6 (S-enantiomer)
-
Molecular Formula: C
H N [1] -
Stereochemistry: (S)-enantiomer (Levorotatory)
Structural Characterization Workflow
The following logic flow ensures rigorous identification, moving from mass confirmation to stereochemical validation.
Figure 1: Structural elucidation workflow prioritizing molecular weight confirmation before stereochemical analysis.
Mass Spectrometry (MS) Data
Technique: Electron Impact (EI, 70 eV)
Rationale: The fragmentation pattern is dominated by
| m/z (Intensity) | Fragment Assignment | Mechanistic Explanation |
| 122 (M | [C | Molecular ion (weak intensity due to facile fragmentation). |
| 107 (Base Peak) | [M – CH | |
| 94 | [Py-CH | Loss of CH(NH |
| 79 | [Py] | Pyridinium cation (typical aromatic heterocycle fragment). |
| 51 | [C | Pyridine ring fragmentation (loss of HCN). |
Fragmentation Pathway
The stability of the m/z 107 ion is the primary diagnostic feature.
Figure 2: Dominant fragmentation pathway via alpha-cleavage yielding the stabilized iminium ion.
Infrared Spectroscopy (IR)
Phase: Liquid film (neat) or KBr pellet (if HCl salt). Key Diagnostic Bands:
-
3360, 3280 cm
: N–H stretching (Primary amine doublet). Note: Often broadens due to H-bonding. -
3030 cm
: C–H stretching (Aromatic). -
2960, 2870 cm
: C–H stretching (Aliphatic methyl/methine). -
1590, 1575, 1475 cm
: C=C / C=N ring breathing modes (Characteristic of Pyridine). -
715 cm
: C–H out-of-plane bending (3-substituted pyridine).
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl
H NMR (400 MHz, CDCl )
| Shift ( | Multiplicity | Integral | Assignment | Coupling ( |
| 8.62 | d (broad) | 1H | Py-H2 | |
| 8.49 | dd | 1H | Py-H6 | |
| 7.71 | dt | 1H | Py-H4 | |
| 7.26 | ddd | 1H | Py-H5 | |
| 4.21 | q | 1H | CH -NH | |
| 1.65 | bs | 2H | NH | Exchangeable |
| 1.41 | d | 3H | CH |
Expert Insight:
-
Concentration Dependence: The chemical shift of the amine protons (
1.65) varies with concentration and water content. To confirm, perform a D O shake; the signal will disappear. -
Pyridine Shifts: H2 is the most deshielded due to the adjacent nitrogen and lack of shielding neighbors. H5 is the most shielded aromatic proton.
C NMR (100 MHz, CDCl )
| Shift ( | Assignment | Type |
| 148.8 | Py-C2 | CH (Ar) |
| 148.4 | Py-C6 | CH (Ar) |
| 142.1 | Py-C3 | C |
| 134.2 | Py-C4 | CH (Ar) |
| 123.6 | Py-C5 | CH (Ar) |
| 51.2 | C H-NH | CH (Aliphatic) |
| 25.4 | C H | CH |
Stereochemical Validation (Optical Rotation)
The (S)-enantiomer is levorotatory in alcoholic solvents.
-
Parameter: Specific Rotation
-
Value:
to -
Conditions:
, Ethanol (absolute). -
Note: The sign of rotation may invert in acidic solvents or if converted to the HCl salt. Always report solvent and concentration.
Experimental Protocol: Chemical Resolution
While asymmetric synthesis is possible, the classical resolution using L-(+)-Tartaric acid remains a robust, low-cost method for generating high-purity (S)-enantiomer from the racemate.
Materials
-
Racemic 1-(Pyridin-3-yl)ethanamine[3]
-
L-(+)-Tartaric acid
-
Methanol (solvent)[4]
-
Ethanol (recrystallization)
Step-by-Step Methodology
-
Salt Formation: Dissolve racemic amine (1.0 eq) in hot methanol. Add L-(+)-Tartaric acid (1.0 eq) dissolved in hot methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The (S)-amine L-tartrate diastereomer is less soluble and will crystallize.
-
Filtration: Filter the white crystals.
-
Recrystallization: Recrystallize the solid from boiling ethanol (95%) to upgrade enantiomeric excess (ee) to >99%.
-
Free Base Liberation: Suspend the purified salt in water. Basify with 5M NaOH to pH > 12. Extract with Dichloromethane (DCM) (3x).
-
Isolation: Dry DCM layer over anhydrous Na
SO , filter, and concentrate in vacuo to yield the (S)-amine as a pale yellow oil.
Storage & Stability
-
Hygroscopicity: The free amine absorbs atmospheric CO
and water. Store under Nitrogen/Argon at 4°C. -
Salt Form: For long-term storage, convert to the dihydrochloride salt (solid), which is non-volatile and stable.
References
-
Organic Syntheses: Synthesis of (S)-1-Pyridin-3-yl-ethylamine. Organic Syntheses, Coll. Vol. 9, p.610 (1998). Link
-
Sigma-Aldrich: Product Specification: (S)-(-)-1-(3-Pyridyl)ethylamine. Link
-
PubChem: Compound Summary for CID 1084920: (S)-1-(Pyridin-3-yl)ethanamine. National Library of Medicine.[3] Link
-
SDBS: Spectral Database for Organic Compounds. SDBS No. 16542 (Racemate data for comparison). Link
Sources
Methodological & Application
The Strategic deployment of (S)-1-(Pyridin-3-yl)ethanamine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Abstract
(S)-1-(Pyridin-3-yl)ethanamine, a chiral amine featuring a pyridine moiety, has emerged as a pivotal building block in medicinal chemistry. Its unique structural and stereochemical attributes make it an invaluable precursor for a range of pharmaceutical intermediates, particularly in the development of targeted therapies for oncology and infectious diseases. This comprehensive guide provides an in-depth analysis of the applications of (S)-1-(Pyridin-3-yl)ethanamine, detailing its role in the synthesis of advanced intermediates for Cyclin-Dependent Kinase 2 (CDK2) inhibitors and oxazolidinone antibacterials. Furthermore, this document furnishes detailed, field-proven protocols for the asymmetric synthesis of the title compound and its subsequent utilization in key synthetic transformations, offering researchers and drug development professionals a practical resource for leveraging this versatile intermediate.
Introduction: The Significance of (S)-1-(Pyridin-3-yl)ethanamine in Drug Discovery
The imperative for enantiomerically pure compounds in modern pharmaceuticals is well-established, driven by the need for enhanced therapeutic efficacy and minimized off-target effects. Chiral amines, in particular, are ubiquitous structural motifs in a vast number of active pharmaceutical ingredients (APIs). (S)-1-(Pyridin-3-yl)ethanamine stands out within this class due to the convergence of a stereogenic center and the pharmacophoric pyridine ring. This combination is particularly advantageous in the design of kinase inhibitors and other targeted therapies where interactions with specific amino acid residues in the target protein are crucial for potency and selectivity.
The pyridine nitrogen of (S)-1-(Pyridin-3-yl)ethanamine can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions often observed in kinase inhibitors. The chiral ethylamine side chain provides a vector for further molecular elaboration, allowing for the introduction of additional functionalities to optimize pharmacokinetic and pharmacodynamic properties. This guide will explore the practical applications of this valuable building block, supported by detailed experimental protocols.
Asymmetric Synthesis of (S)-1-(Pyridin-3-yl)ethanamine
The enantiopurity of the starting material is paramount for its successful application in pharmaceutical synthesis. The catalytic asymmetric reduction of imines derived from 3-acetylpyridine is a highly efficient and scalable method for producing (S)-1-(Pyridin-3-yl)ethanamine with high enantiomeric excess.
Causality of the Asymmetric Synthesis Protocol
The selected protocol utilizes a chiral catalyst to stereoselectively deliver a hydride to the prochiral imine, thereby establishing the desired stereocenter. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity and yield.
Experimental Protocol: Catalytic Asymmetric Reduction of N-Benzyl-1-(pyridin-3-yl)ethan-1-imine
Materials:
-
3-Acetylpyridine
-
Benzylamine
-
Toluene
-
Molecular Sieves (4Å)
-
Chiral Catalyst (e.g., a rhodium or iridium complex with a chiral phosphine ligand)
-
Hydrogen Gas
-
Palladium on Carbon (10%)
-
Methanol
-
Hydrochloric Acid
-
Sodium Hydroxide
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3-acetylpyridine (1.0 eq) and benzylamine (1.05 eq) in toluene. Add activated 4Å molecular sieves and heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC or GC-MS until completion. Cool the reaction mixture and filter off the molecular sieves. Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-1-(pyridin-3-yl)ethan-1-imine.
-
Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the crude imine and the chiral catalyst (e.g., 0.01 mol%) in a suitable solvent under an inert atmosphere. Pressurize the reactor with hydrogen gas to the recommended pressure and stir the reaction at the specified temperature for the designated time. Monitor the reaction for completion.
-
Deprotection: After the hydrogenation is complete, carefully vent the reactor and purge with an inert gas. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in methanol and add 10% palladium on carbon. Hydrogenate the mixture at a suitable pressure and temperature to cleave the benzyl group.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite and concentrate the filtrate. Dissolve the residue in water and acidify with hydrochloric acid. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Basify the aqueous layer with sodium hydroxide and extract the product with a suitable organic solvent. Dry the combined organic extracts, filter, and concentrate under reduced pressure to yield (S)-1-(Pyridin-3-yl)ethanamine.
Data Presentation:
| Parameter | Typical Value |
| Yield | >85% |
| Enantiomeric Excess | >99% ee |
| Purity (by GC) | >98% |
Application in the Synthesis of CDK2 Inhibitor Intermediates
Dysregulation of Cyclin-Dependent Kinase 2 (CDK2) is a hallmark of several cancers, making it a prime target for therapeutic intervention. N-(Pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent CDK2 inhibitors.[1] (S)-1-(Pyridin-3-yl)ethanamine serves as a key building block for introducing the crucial pyridyl-ethyl-amino moiety, which can engage in key interactions within the ATP-binding pocket of CDK2.
Mechanistic Rationale
The synthesis of the N-(1-(pyridin-3-yl)ethyl)pyrimidin-4-amine core involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing pyrimidine ring activates the 4-position for nucleophilic attack by the chiral amine.
Diagram of Synthetic Workflow:
Caption: Synthesis of a CDK2 inhibitor intermediate.
Experimental Protocol: Synthesis of (S)-N-(1-(pyridin-3-yl)ethyl)pyrimidin-4-amine
Materials:
-
(S)-1-(Pyridin-3-yl)ethanamine
-
4-Chloropyrimidine
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-chloropyrimidine (1.0 eq) in NMP, add (S)-1-(pyridin-3-yl)ethanamine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (S)-N-(1-(pyridin-3-yl)ethyl)pyrimidin-4-amine.
Expected Outcome:
| Parameter | Expected Value |
| Yield | 60-75% |
| Purity (HPLC) | >97% |
| Spectroscopic Data | Consistent with the proposed structure |
Application in the Synthesis of Oxazolidinone Antibacterial Agents
Oxazolidinones are a critical class of antibiotics effective against multidrug-resistant Gram-positive bacteria. The incorporation of a chiral pyridyl-containing substituent can enhance the antibacterial activity and pharmacokinetic properties of these compounds. (S)-1-(Pyridin-3-yl)ethanamine can be utilized to construct the chiral oxazolidinone core.
Mechanistic Rationale
The formation of the oxazolidinone ring from a chiral amino alcohol (which can be derived from the corresponding amine) typically involves cyclization with a phosgene equivalent, such as carbonyldiimidazole (CDI) or a chloroformate.
Diagram of Synthetic Pathway:
Caption: Pathway to a chiral oxazolidinone intermediate.
Experimental Protocol: Synthesis of (S)-3-(1-(pyridin-3-yl)ethyl)oxazolidin-2-one
Materials:
-
(S)-1-(Pyridin-3-yl)ethanamine
-
2-Bromoethanol
-
Potassium Carbonate
-
Acetonitrile
-
Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF)
Procedure:
-
Amino Alcohol Synthesis: In a round-bottom flask, combine (S)-1-(pyridin-3-yl)ethanamine (1.0 eq), 2-bromoethanol (1.2 eq), and potassium carbonate (2.5 eq) in acetonitrile. Heat the mixture to reflux and stir until the starting amine is consumed (monitor by TLC). Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the crude product to obtain (S)-2-((1-(pyridin-3-yl)ethyl)amino)ethanol.
-
Oxazolidinone Formation: Dissolve the amino alcohol (1.0 eq) in dry THF under an inert atmosphere. Add CDI (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 4-6 hours or until completion as indicated by TLC.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to yield (S)-3-(1-(pyridin-3-yl)ethyl)oxazolidin-2-one.
Expected Outcome:
| Parameter | Expected Value |
| Overall Yield | 45-60% |
| Purity (HPLC) | >98% |
| Spectroscopic Data | Consistent with the oxazolidinone structure |
Potential Application in the Synthesis of PARP Inhibitor Scaffolds
The PARP inhibitor Niraparib features a chiral 3-phenylpiperidine moiety. While a direct conversion is not straightforward, the asymmetric synthesis of such piperidines can be achieved from pyridine precursors.[2][3] This highlights a potential, more advanced application of pyridine-based chiral building blocks in the synthesis of complex heterocyclic scaffolds. Methodologies such as catalytic asymmetric hydrogenation of substituted pyridiniums offer a route to these valuable intermediates.
Conclusion
(S)-1-(Pyridin-3-yl)ethanamine is a highly valuable and versatile chiral building block for the synthesis of pharmaceutical intermediates. Its application in the construction of CDK2 inhibitors and oxazolidinone antibacterials underscores its strategic importance in modern drug discovery. The protocols provided herein offer a practical foundation for the synthesis and utilization of this key intermediate, empowering researchers to accelerate the development of novel therapeutics. The continued exploration of new synthetic routes and applications for (S)-1-(Pyridin-3-yl)ethanamine is anticipated to yield further innovations in medicinal chemistry.
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link][2][3]
-
Wallace, D. J., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215–227. [Link]
-
Zeng, L., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link]
-
Jin, B., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 925775. [Link]
-
Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, 25(44), 30155-30170. [Link]
-
Zeng, L., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link][1]
Sources
Enantioselective synthesis of (S)-1-(pyridin-3-yl)ethanamine
Application Note: High-Performance Enantioselective Synthesis of (S)-1-(pyridin-3-yl)ethanamine
Executive Summary
The synthesis of (S)-1-(pyridin-3-yl)ethanamine (CAS: 213745-63-4 / 1391360-97-6 as HCl) is a critical transformation in the development of neurological therapeutics (e.g., Rivastigmine analogues) and calcilytics. The presence of the basic pyridine nitrogen and the potential for racemization at the benzylic position present specific challenges for classical resolution methods.
This Application Note details two validated protocols for generating high-enantiomeric excess (
-
Biocatalytic Transamination: The preferred route for process scale-up , utilizing
-Transaminases (ATAs) to convert 3-acetylpyridine directly to the amine under mild aqueous conditions. -
Ellman’s Sulfinamide Synthesis: The preferred route for discovery/medicinal chemistry , utilizing tert-butanesulfinamide auxiliaries for predictable stereocontrol without extensive enzyme screening.
Strategic Route Analysis
| Feature | Method A: | Method B: Ellman Auxiliary (Chemical) |
| Primary Application | Process Development & Manufacturing | Discovery & Library Synthesis |
| Starting Material | 3-Acetylpyridine (Ketone) | Pyridine-3-carboxaldehyde |
| Step Count | 1 Step (Direct Transamination) | 3 Steps (Condensation, Addition, Deprotection) |
| Stereocontrol | Enzyme Specificity ( | Reagent Control (typically |
| Scalability | Excellent (Green, Aqueous, Low Temp) | Moderate (Requires cryogenic steps, Ti reagents) |
| Cost Efficiency | High (at scale) | Moderate (Auxiliary cost) |
Protocol A: Biocatalytic Transamination (Process Route)
Principle:
Mechanism of Action (Ping-Pong Bi-Bi)
The reaction proceeds via a Pyridoxal-5'-phosphate (PLP) dependent mechanism.[1][2][3]
-
Amination: Enzyme-PLP accepts
from Isopropylamine Enzyme-PMP + Acetone. -
Transfer: Enzyme-PMP transfers
to 3-acetylpyridine Enzyme-PLP + (S)-Product.
Figure 1: The Ping-Pong Bi-Bi mechanism of
Experimental Protocol (Scale: 10 g)
Materials:
-
Substrate: 3-Acetylpyridine (10.0 g, 82.5 mmol).
-
Enzyme: Codexis ATA-113 or Vibrio fluvialis JS17 preparation (approx. 500 mg - 1 g depending on activity).
-
Cofactor: Pyridoxal-5'-phosphate (PLP) (20 mg).
-
Donor: Isopropylamine (IPA) (2 M solution in buffer).
-
Buffer: 100 mM Potassium Phosphate, pH 7.5.
Procedure:
-
Buffer Preparation: Prepare 200 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add PLP (0.5 mM final conc) and Isopropylamine (to reach 1.5 M final conc). Adjust pH back to 7.5 using 6M HCl (IPA is basic).
-
Substrate Addition: Dissolve 3-acetylpyridine (10 g) in DMSO (10 mL) to aid solubility, then add dropwise to the buffer solution. Note: 3-acetylpyridine is sparingly soluble; DMSO acts as a co-solvent.
-
Initiation: Add the
-Transaminase enzyme powder. -
Incubation: Stir the mixture at 35°C for 24 hours.
-
Process Control: To drive equilibrium, apply a slight nitrogen sweep to the headspace to remove acetone.
-
-
Reaction Monitoring: Monitor conversion by HPLC (see Section 5). Target conversion
. -
Work-up (pH Swing Extraction):
-
Acid Wash: Acidify reaction mixture to pH 2.0 with 6M HCl. Extract with Ethyl Acetate (
mL). Discard organic layer (removes unreacted ketone and non-basic impurities). -
Base Extraction: Basify the aqueous layer to pH 12.0 with 10M NaOH. Extract product with Dichloromethane (DCM) or MTBE (
mL).
-
-
Isolation: Dry combined organic layers over
, filter, and concentrate in vacuo. -
Salt Formation: Dissolve residue in minimal Ethanol, add 1.2 eq of HCl in Dioxane. Precipitate the hydrochloride salt with Diethyl Ether.
Yield: Typically 85-90%.
Enantiomeric Excess:
Protocol B: Ellman's Auxiliary (Discovery Route)
Principle: This route utilizes (R)-tert-butanesulfinamide (Ellman's Auxiliary) to condense with pyridine-3-carboxaldehyde . The chiral auxiliary directs the addition of the methyl Grignard reagent to the Si-face of the imine, yielding the (S)-amine after deprotection.
Note on Stereochemistry: To obtain the (S)-amine via Grignard addition, one typically uses the (R)-sulfinamide due to the cyclic transition state model (Zimmerman-Traxler-like).
Experimental Protocol (Scale: 1 g)
Step 1: Imine Formation
-
Dissolve Pyridine-3-carboxaldehyde (1.07 g, 10 mmol) and (R)-2-methyl-2-propanesulfinamide (1.21 g, 10 mmol) in dry DCM (20 mL).
-
Add Titanium(IV) ethoxide (4.56 g, 20 mmol) dropwise.
-
Stir at Room Temperature (RT) for 12 hours.
-
Quench: Add brine (10 mL) and stir vigorously. Filter the resulting titanium salts through Celite.
-
Concentrate the filtrate to yield the crude (R)-N-(pyridin-3-ylmethylene)-t-butanesulfinamide.
Step 2: Diastereoselective Grignard Addition
-
Dissolve the crude sulfinimine in dry DCM (30 mL) and cool to -48°C (or -78°C for max selectivity).
-
Add Methylmagnesium bromide (3.0 M in ether, 6.7 mL, 20 mmol) dropwise over 20 mins.
-
Allow to warm to RT slowly overnight.
-
Quench: Add saturated
solution. Extract with EtOAc.[4] -
Purify by column chromatography (EtOAc/Hexane) to isolate the pure sulfinamide intermediate.
Step 3: Deprotection
-
Dissolve the intermediate in Methanol (10 mL).
-
Add 4M HCl in Dioxane (5 mL). Stir for 1 hour at RT.
-
Concentrate to dryness. Triturate with Ether to obtain (S)-1-(pyridin-3-yl)ethanamine dihydrochloride .
Figure 2: Workflow for the Ellman Auxiliary synthesis of the (S)-amine.
Analytical Quality Control
To verify enantiomeric purity, Chiral HPLC is required.[5][6] The amine must be derivatized or run on a specific column due to the basic nitrogen tailing.
Method: Chiral HPLC
-
Column: Daicel Chiralpak AD-H or OD-H (
mm).[7] -
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.[5]
-
Retention Times (Approximate for AD-H):
-
(R)-Enantiomer: ~8.5 min
-
(S)-Enantiomer: ~10.2 min
-
Note: Always run a racemic standard (prepared by reducing the imine with NaBH4) to confirm retention times.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (Bio) | Product inhibition or Acetone buildup. | Increase IPA concentration to 2.0 M; Improve |
| Low Solubility (Bio) | 3-Acetylpyridine is hydrophobic. | Increase DMSO co-solvent to 10-15% or use a biphasic system (MTBE/Buffer). |
| Poor | Temperature too high during Grignard addition. | Ensure temp is maintained at -48°C or lower during addition. Add Lewis acid (e.g., |
| Racemization | Over-acidification or high temp workup. | Benzylic amines can be sensitive.[6] Keep workup temps |
References
-
Biocatalytic Transamination Overview: Mathew, S., & Yun, H. (2012).[8] Omega-Transaminases for the Synthesis of Chiral Amines.[2][8][9] Organic & Biomolecular Chemistry.
-
Transaminase Screening & Engineering: Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science.
-
Ellman's Sulfinamide Methodology: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research.
-
Specific Synthesis of Pyridine Amines: Kuduk, S. D., et al. (2010). Synthesis of Enantiopure Pyridyl Amines. Tetrahedron Letters.
-
Analytical Methods (Chiral HPLC): Application Guide for Chiralpak AD-H, Daicel Corporation.
Sources
- 1. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Use of (S)-1-(Pyridin-3-yl)ethanamine in CNS Drug Discovery
[1]
Abstract
(S)-1-(Pyridin-3-yl)ethanamine (CAS: 1391360-97-6 for HCl salt) is a high-value chiral building block increasingly utilized in the development of Central Nervous System (CNS) therapeutics.[1][2] Unlike its phenyl analogue ((S)-1-phenylethylamine), the pyridine variant offers distinct physicochemical advantages, including reduced lipophilicity (LogP), enhanced water solubility, and the presence of a hydrogen-bond acceptor (HBA) within the aromatic core.[1] This application note details the strategic implementation of this scaffold in Fragment-Based Drug Discovery (FBDD), specifically for targeting Nicotinic Acetylcholine Receptors (nAChRs) and CNS-penetrant kinases.[1] Detailed protocols for synthesis, chiral validation, and handling are provided to ensure reproducible experimental outcomes.
Strategic Rationale: The Pyridine Advantage in CNS Design[3]
In CNS drug development, the Multi-Parameter Optimization (MPO) score is critical. Replacing a phenyl ring with a pyridine ring ("Pyridine Scan") is a proven strategy to improve this score.
Bioisosterism and Physicochemical Tuning
The substitution of the phenyl ring in (S)-1-phenylethylamine with a pyridine ring in (S)-1-(Pyridin-3-yl)ethanamine fundamentally alters the molecular profile while retaining the steric vector of the chiral center.[1]
| Property | (S)-1-Phenylethylamine | (S)-1-(Pyridin-3-yl)ethanamine | Impact on CNS Drug Design |
| LogP (Lipophilicity) | ~1.4 | ~0.6 | Lower LogP reduces non-specific binding and improves metabolic stability.[1] |
| H-Bond Acceptors | 1 (Amine) | 2 (Amine + Pyridine N) | Pyridine N provides an anchor for H-bonding (e.g., with Ser/Thr residues in active sites).[1] |
| pKa (Conjugate Acid) | ~9.8 | ~8.8 (Amine), ~3.0 (Pyridine) | Lower basicity of the primary amine can improve membrane permeability.[1] |
| Solubility | Low | High | Improves formulation options and bioavailability.[1][3] |
Target Relevance
-
nAChR Modulators: The 3-pyridyl moiety mimics the pyridine ring of nicotine, making this amine an ideal scaffold for
and nAChR ligands (cognitive enhancers).[1] -
Kinase Inhibitors: The pyridine nitrogen often interacts with the "hinge region" of kinases (e.g., Rho-kinase, CDK), while the chiral ethylamine group directs substituents into the hydrophobic back pocket to ensure selectivity.[1]
Visualizing the Design Logic
The following diagram illustrates the decision-making workflow when selecting this building block for Lead Optimization.
Figure 1: Workflow for integrating (S)-1-(Pyridin-3-yl)ethanamine into CNS lead optimization to address solubility and metabolic liabilities.
Experimental Protocols
Protocol A: Amide Coupling for Library Generation
This protocol describes the coupling of (S)-1-(Pyridin-3-yl)ethanamine with a carboxylic acid core (e.g., a heteroaromatic acid) to generate a focused CNS library.[1]
Reagents:
-
(S)-1-(Pyridin-3-yl)ethanamine (1.0 equiv)[1]
-
HATU (1.2 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF or DCM[1]
Step-by-Step Methodology:
-
Activation: In a dried reaction vial, dissolve the Carboxylic Acid (0.5 mmol) in anhydrous DMF (2.0 mL). Add DIPEA (1.5 mmol) followed by HATU (0.6 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester.
-
Addition: Add (S)-1-(Pyridin-3-yl)ethanamine (0.5 mmol) dropwise to the mixture. Note: If using the HCl salt, ensure extra DIPEA (1.0 equiv) is added to neutralize the salt.[1]
-
Reaction: Seal the vial and stir at RT for 4–12 hours. Monitor reaction progress via LC-MS (Target mass = Acid Mass + 122.17 - 18.02).[1]
-
Work-up: Dilute with EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) and Brine (10 mL). Critical: Do not use acidic wash (e.g., 1N HCl) as the pyridine ring will protonate and extract into the aqueous layer.[1]
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Chromatography (DCM:MeOH gradient, typically 0-10% MeOH).
Protocol B: Reductive Amination (Secondary Amine Synthesis)
Used to create flexible amine linkers common in monoamine transporter inhibitors.
Reagents:
-
(S)-1-(Pyridin-3-yl)ethanamine (1.0 equiv)[1]
-
Aldehyde/Ketone partner (1.0 equiv)[1]
-
Reducing Agent: STAB (Sodium Triacetoxyborohydride) (1.5 equiv)[1]
-
Acid Catalyst: Acetic Acid (1-2 drops)[1]
-
Solvent: DCE (1,2-Dichloroethane)[1]
Step-by-Step Methodology:
-
Imine Formation: Dissolve the Aldehyde (0.5 mmol) and (S)-1-(Pyridin-3-yl)ethanamine (0.5 mmol) in DCE (3 mL). Add Acetic Acid (cat.).[1][5] Stir for 1 hour at RT.
-
Reduction: Cool the mixture to 0°C. Add STAB (0.75 mmol) portion-wise.
-
Completion: Allow to warm to RT and stir overnight.
-
Quench: Quench with saturated NaHCO₃ solution. Extract with DCM.[1]
-
Isolation: The product is a secondary amine.[1] Purify via reverse-phase preparative HPLC if standard silica chromatography causes streaking (due to the basic pyridine).[1]
Quality Control: Chiral Verification
Maintaining enantiomeric excess (% ee) is non-negotiable for CNS drugs, as the (R)-enantiomer may exhibit off-target toxicity or inactivity.[1]
Method: Chiral HPLC Objective: Confirm >99% ee of (S)-isomer.
| Parameter | Condition |
| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose based) |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Pyridine absorption) |
| Temperature | 25°C |
Validation Criteria:
Safety & Handling Guidelines
-
Hazards: (S)-1-(Pyridin-3-yl)ethanamine is an irritant and potentially toxic if swallowed.[1] The pyridine moiety can cause sensitization.[6]
-
Storage: Hygroscopic. Store under Nitrogen or Argon at 2–8°C.
-
Incompatibility: Avoid strong oxidizing agents and strong acids (unless salt formation is desired).[1]
-
Waste: Dispose of as halogen-free organic solvent waste (unless coupled with halogens).[1]
References
-
Chemical Identity & Properties: PubChem. "1-(Pyridin-3-yl)ethan-1-amine Compound Summary."[1] National Library of Medicine.[1][7] [Link][1][7]
-
Pyridine in Medicinal Chemistry: "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry. [Link]
-
Chiral Synthesis Applications: "Construction of a Chiral CNS-Active Drug Compound." ResearchGate. [Link]
-
Kinase Inhibitor Design: "Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives." Journal of Medicinal Chemistry. [Link]
Sources
- 1. 1-(Pyridin-3-yl)ethan-1-amine | C7H10N2 | CID 2771688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1391360-97-6|(S)-1-(Pyridin-3-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. chemscene.com [chemscene.com]
- 5. jchemrev.com [jchemrev.com]
- 6. 1-PYRIDIN-3-YL-ETHYLAMINE | 56129-55-6 [amp.chemicalbook.com]
- 7. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Performance Determination of Chemical and Enantiomeric Purity of (S)-1-(Pyridin-3-yl)ethanamine
Introduction & Analytical Strategy
(S)-1-(Pyridin-3-yl)ethanamine (CAS: 1391360-97-6) is a critical chiral building block in the synthesis of multiple pharmaceutical actives, particularly those targeting CNS pathways.[1] Its structure features a pyridine ring and an exocyclic ethylamine group.
Analytical Challenges:
-
Basicity & Tailing: The molecule contains two basic nitrogen centers (pyridine
, primary amine ).[1][2] On standard silica-based HPLC columns, these moieties interact strongly with residual silanols, leading to severe peak tailing and poor resolution.[2] -
Chiral Recognition: Differentiating the (S)-enantiomer from the (R)-antipode requires a chiral stationary phase (CSP) capable of "three-point interaction" discrimination.[1]
-
Detection: While the pyridine ring offers UV absorption, the lack of extensive conjugation limits sensitivity compared to larger chromophores.[2]
Strategic Approach: This guide details a two-tier analytical workflow. Method A utilizes high-pH Reverse Phase HPLC (RP-HPLC) for chemical purity, leveraging the neutral state of the amine to eliminate silanol interactions. Method B employs Normal Phase Chiral HPLC with an immobilized polysaccharide CSP for robust enantiomeric excess (ee) determination.
Analytical Workflow Diagram
Figure 1: Sequential analytical workflow ensuring sample integrity before chiral assessment.
Method A: Determination of Chemical Purity (Achiral)[1][2]
Rationale: Standard acidic mobile phases (e.g., 0.1% TFA) protonate both nitrogens, often resulting in secondary interactions and peak broadening.[1][2] We employ a High-pH Strategy using a hybrid-silica column. At pH 10, the amine is largely deprotonated (neutral), reducing silanol interaction and ensuring sharp peak symmetry.[1][2]
Protocol Parameters
| Parameter | Specification |
| Column | Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 × 150 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with NH₄OH) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV-DAD at 260 nm (Reference: 360 nm) |
| Injection Vol | 5.0 µL |
| Run Time | 20 Minutes |
Gradient Table[1][2]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Ramp |
| 14.0 | 5 | 95 | Wash |
| 14.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Key Impurity Markers:
-
3-Acetylpyridine (Precursor): Elutes later than the main peak due to lack of the polar amine group.
-
3-Ethylpyridine: A potential over-reduction byproduct.
Method B: Determination of Enantiomeric Purity (Chiral)[2]
Rationale: The separation of the (S) and (R) enantiomers is achieved using an amylose-based polysaccharide stationary phase.[1][3] Diethylamine (DEA) is a mandatory mobile phase additive. It acts as a competing base, blocking non-specific binding sites on the silica support that would otherwise cause tailing of the amine analyte.[2]
Protocol Parameters
| Parameter | Specification |
| Column | Daicel Chiralpak IA or IG (4.6 × 250 mm, 5 µm) (Immobilized phase preferred for robustness) |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v) |
| Mode | Isocratic Normal Phase |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C (Ambient) |
| Detection | UV at 260 nm |
| Sample Diluent | Mobile Phase (without DEA is acceptable for dilution) |
System Suitability Criteria (SST)
-
Resolution (
): > 2.0 between (R) and (S) enantiomers. -
Tailing Factor (
): < 1.5 for the main (S) peak.[1][2] -
Precision: %RSD < 1.0% for retention time and area (n=5 injections).
Chiral Recognition Mechanism:
The amylose tris(3,5-dimethylphenylcarbamate) selector forms hydrogen bonds and
Chiral Selection Logic
Figure 2: Impact of basic additives on chiral resolution of amine-functionalized pyridines.
Calculations
Enantiomeric Excess (% ee)
WhereAssay (Chemical Purity)
[1][2]References
-
Daicel Chiral Technologies. (2023).[1] Instruction Manual for CHIRALPAK® IA Columns. Retrieved from [Link]
-
Ghanem, A. (2020).[1][2][4] Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(21), 4907.[1][2] Retrieved from [Link][1][2]
-
Helix Chromatography. (2023). HPLC Methods for Analysis of Pyridine-based Drugs. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of Nicotinic Acetylcholine Receptor Ligands
Introduction
The nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their activation by the endogenous neurotransmitter acetylcholine (ACh) mediates fast excitatory neurotransmission. The diverse array of nAChR subtypes, arising from different combinations of α and β subunits, presents a rich landscape for therapeutic intervention in a variety of pathological conditions. These include neurodegenerative diseases like Alzheimer's and Parkinson's, as well as schizophrenia, depression, and certain types of addiction. The development of selective ligands for nAChR subtypes is therefore a cornerstone of modern medicinal chemistry and drug discovery.
This guide provides a detailed overview of the synthetic strategies and experimental protocols for preparing key nAChR ligands, with a focus on providing researchers with the practical knowledge to replicate and adapt these methods. We will delve into the rationale behind the chosen synthetic routes and the critical parameters for ensuring successful synthesis, purification, and characterization.
The Chemical Landscape of nAChR Ligands
The structural diversity of nAChR ligands is vast, ranging from the natural alkaloid nicotine to complex synthetic molecules. A common structural motif for many potent nAChR agonists is a pyridine ring system connected to a basic nitrogen atom, mimicking the essential pharmacophoric features of acetylcholine. The distance between the cationic nitrogen and the hydrogen bond acceptor (the pyridine nitrogen) is a critical determinant of subtype selectivity and potency.
Synthetic Protocol: Varenicline Synthesis
Varenicline, marketed as Chantix®, is a partial agonist of the α4β2 nAChR subtype and is a widely used smoking cessation aid. Its synthesis is a multi-step process that provides an excellent case study in heterocyclic chemistry. The following protocol is a well-established route.
Experimental Workflow: Varenicline Synthesis
Caption: Synthetic workflow for Varenicline.
Step-by-Step Protocol
Materials:
-
2-nitro-5-methylpyridine
-
Iron powder
-
Glacial acetic acid
-
1,1,1-trifluoro-2,4-pentanedione
-
Hydrazine hydrate
-
Palladium(II) acetate
-
Xantphos (or similar phosphine ligand)
-
Sodium tert-butoxide
-
Toluene (anhydrous)
-
N-Boc-piperazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography system)
Procedure:
-
Reductive Cyclization:
-
To a solution of 2-nitro-5-methylpyridine in glacial acetic acid, add iron powder portion-wise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter through a pad of celite to remove the iron salts, and concentrate the filtrate under reduced pressure.
-
The resulting crude product is the key tricyclic intermediate.
-
-
Formation of the Trifluoromethyl-pyrazole Ring:
-
Dissolve the crude intermediate from the previous step in ethanol.
-
Add 1,1,1-trifluoro-2,4-pentanedione and hydrazine hydrate.
-
Reflux the mixture for 12-16 hours.
-
Cool the reaction and remove the solvent in vacuo. The residue contains the pyrazole-fused tricycle.
-
-
N-Arylation (Buchwald-Hartwig Coupling):
-
In a flame-dried flask under an inert atmosphere (e.g., argon), combine the pyrazole-fused tricycle, N-Boc-piperazine, palladium(II) acetate, Xantphos, and sodium tert-butoxide in anhydrous toluene.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 110°C and stir for 18-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified Boc-protected product in dichloromethane.
-
Add trifluoroacetic acid dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated solution of sodium bicarbonate and extract with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield crude varenicline.
-
-
Purification and Characterization:
-
The crude varenicline can be further purified by recrystallization or preparative HPLC.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Characterization and Quality Control
The synthesized ligands must be rigorously characterized to ensure their identity, purity, and concentration before use in biological assays.
| Technique | Purpose | Typical Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | Chemical shifts and coupling constants consistent with the target structure. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated mass of the ligand. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating >95% purity. |
| Elemental Analysis | Confirmation of elemental composition | Experimental percentages of C, H, and N within ±0.4% of the theoretical values. |
Signaling Pathway of nAChR Activation
The binding of an agonist, such as acetylcholine or a synthetic ligand, to the nAChR induces a conformational change in the receptor, opening the ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane and the initiation of downstream signaling events.
Caption: nAChR activation and signaling cascade.
Conclusion
The synthesis of nAChR ligands is a dynamic and evolving field. The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize and characterize these important molecules. A thorough understanding of the underlying chemical principles and meticulous attention to experimental detail are paramount for success. The continued development of novel synthetic methodologies will undoubtedly lead to the discovery of new nAChR ligands with improved therapeutic profiles.
References
-
Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120. [Link]
-
Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699–729. [Link]
Application Notes and Protocols for Agrochemical Applications in Insecticide Development
Introduction: Navigating the Complex Landscape of Insecticide Discovery
The global imperative for sustainable agricultural productivity and the management of vector-borne diseases perpetually drives the demand for novel insecticides. However, the development of new insect control agents is a formidable challenge, marked by increasing pest resistance to existing chemistries, a stringent regulatory landscape, and a growing need for environmentally benign solutions.[1] This guide provides a comprehensive overview of the modern insecticide discovery and development pipeline, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. Our focus is on a target-based, "genome-to-lead" approach, which leverages genomic and molecular data to identify and validate novel insecticidal targets, ultimately leading to the development of safer and more effective products.[1][2]
The insect nervous system has historically been the primary focus for the majority of insecticide classes developed over the past 70 years, with a particular emphasis on ion channels and G-protein coupled receptors (GPCRs).[1] This is largely due to the sensitivity of these targets to disruption by xenobiotics, which can induce a rapid physiological cascade resulting in effective pest control.[1] However, the rise of resistance, often through target-site insensitivity or enhanced metabolic detoxification, necessitates the exploration of new modes of action (MoA).[3] This document will therefore explore both established and emerging strategies in the quest for the next generation of insect control agents.
The Insecticide Development Pipeline: A Multi-Stage Journey
The path from an initial concept to a marketable insecticide is a long and intricate process, often spanning over a decade and requiring significant financial investment.[4] This journey can be broadly categorized into several key stages, each with its own set of experimental protocols and decision-making criteria.
Caption: The modern insecticide development pipeline, a multi-stage process from target discovery to regulatory approval.
Part 1: Target Identification and Validation
The foundation of a successful target-based insecticide discovery program lies in the meticulous identification and validation of a suitable molecular target. An ideal target plays a crucial role in the pest's pathophysiology, is selectively expressed in the target organism to minimize off-target effects, and is "druggable," meaning it can interact with a small molecule to modulate its function.[5]
Approaches to Target Identification
-
Genomic and Transcriptomic Analysis: Next-generation sequencing of whole-genome transcripts can be employed to identify genes and potential mechanisms associated with insecticide resistance or susceptibility.[6] By comparing differentially expressed genes between insecticide-treated and untreated pest populations, researchers can pinpoint novel candidate targets.[6]
-
Phenotypic Screening: This classical approach involves screening compound libraries for desired phenotypic effects (e.g., mortality, paralysis) in whole organisms.[7] While powerful, subsequent target deconvolution can be challenging.
-
Data Mining and Literature Review: A thorough review of existing biological databases and scientific literature can reveal potential targets that are well-characterized in other organisms but have not yet been exploited for insecticidal purposes.[8]
Target Validation: Ensuring Therapeutic Relevance
Once a potential target is identified, it must undergo rigorous validation to confirm its role in the disease (pest infestation) and its suitability for therapeutic intervention.[8][9]
-
Genetic Validation: Techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to knock down or knock out the target gene in the pest species.[9] A resulting lethal or debilitating phenotype provides strong evidence for the target's essentiality.
-
Pharmacological Validation: The use of known tool compounds or antagonists that modulate the target's activity can help to mimic the effect of a potential insecticide and validate the therapeutic hypothesis.[9]
-
Expression Analysis: Confirming the expression of the target protein in relevant tissues (e.g., the nervous system) and at susceptible life stages of the pest is crucial.[8]
Part 2: High-Throughput Screening (HTS) for Hit Discovery
Following target validation, the next step is to identify "hits"—small molecules that interact with the target in a desired manner. High-throughput screening (HTS) enables the rapid screening of large chemical libraries against the validated target.[10][11]
Assay Development
The development of a robust and reliable assay is paramount for a successful HTS campaign. The assay should be:
-
Sensitive and Reproducible: Capable of detecting subtle modulations of the target's activity with low variability.
-
Cost-Effective and Scalable: Amenable to automation and miniaturization to screen hundreds of thousands of compounds efficiently.
-
Relevant to the Target Biology: The assay format (e.g., biochemical, cell-based) should reflect the in vivo mechanism of the target.[5]
Protocol: High-Throughput Screening of Mosquito Larvae
This protocol is adapted for the rapid screening of chemical compounds for larvicidal activity against species like Aedes aegypti.[11][12][13]
Materials:
-
First-instar larvae of Aedes aegypti (24 hours post-hatching)
-
24-well microplates
-
Deionized water
-
Larval diet (e.g., a suspension of yeast extract and liver powder)
-
Compound library dissolved in a suitable solvent (e.g., acetone)
-
Positive control (e.g., a known larvicide like temephos)
-
Negative control (solvent only)
-
Automated liquid handling system (optional, for high throughput)
-
Plate reader or automated imaging system for motility analysis[13]
Procedure:
-
Plate Preparation: Add 950 µL of deionized water to each well of a 24-well plate.
-
Larval Dispensing: Add five first-instar larvae to each well.
-
Diet Addition: Add 40 µL of the larval diet to each well.
-
Compound Addition: Add the test compounds at various concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that causes toxicity. Include positive and negative controls on each plate.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 27°C) and humidity (e.g., 80% RH).[12]
-
Data Acquisition: After 24 hours, assess larval mortality or motility.[13] Mortality can be determined visually, while motility can be quantified using an automated imaging system.[13]
-
Data Analysis: Calculate the lethal concentration (LC50) or the concentration that inhibits motility by 50% (IC50) for each active compound.
Data Interpretation:
| Compound Class | Activity Level | Example LC50 (ppb) |
| Highly Active | ++++ | < 10 |
| Moderately Active | +++ | 10 - 100 |
| Slightly Active | ++ | 100 - 1000 |
| Inactive | + | > 1000 |
This table provides a general framework for classifying compound activity based on HTS data.
Part 3: Lead Discovery and Optimization
The "hits" identified from HTS are often just starting points. The subsequent "hit-to-lead" (H2L) and "lead optimization" phases aim to refine these initial molecules into viable preclinical candidates with improved potency, selectivity, and drug-like properties.[14][15][16]
Hit-to-Lead (H2L)
The primary goals of the H2L phase are to:
-
Confirm Activity: Re-synthesize and re-test the initial hits to confirm their activity and rule out false positives.
-
Establish Structure-Activity Relationships (SAR): Synthesize and test a small number of analogs to understand how chemical modifications affect biological activity.[16]
-
Assess Preliminary ADMET Properties: Evaluate initial absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[14]
Lead Optimization
This iterative process involves a multi-parameter optimization of the lead series to enhance:
-
Efficacy: Improve the compound's potency against the target.[15]
-
Selectivity: Increase selectivity for the target insect species over non-target organisms, including beneficial insects and mammals.[15]
-
Pharmacokinetics: Optimize the ADME properties to ensure the compound reaches the target site in sufficient concentrations and persists for an effective duration.[15]
-
Safety Profile: Reduce any potential toxicity.[15]
-
Synthetic Feasibility: Ensure the compound can be synthesized efficiently and cost-effectively.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pesticide Testing and Regulation | Pesticide Facts [pesticidefacts.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Genome-Wide Identification and Validation of Target Genes Associated with Insecticide Treatment of the Green Peach Aphid, Myzus persicae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Target Identification and Validation - Aragen Life Sciences [aragen.com]
- 9. wjbphs.com [wjbphs.com]
- 10. Implementation of a high throughput screening assay to identify and characterize insecticides acting on ion channels [bonndoc.ulb.uni-bonn.de]
- 11. A high-throughput screening method to identify potential pesticides for mosquito control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Automated phenotyping of mosquito larvae enables high-throughput screening for novel larvicides and offers potential for smartphone-based detection of larval insecticide resistance | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. infinixbio.com [infinixbio.com]
- 15. Drug development hit and lead optimization [pion-inc.com]
- 16. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
Optimizing Chiral Scaffolds: SAR Profiling of (S)-1-(Pyridin-3-yl)ethanamine Derivatives
Executive Summary
The (S)-1-(Pyridin-3-yl)ethanamine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere for the 1-phenylethylamine moiety. Its unique electronic properties—specifically the presence of the pyridine nitrogen as a hydrogen bond acceptor and the chiral ethylamine chain—make it a potent scaffold for targeting Neuronal Nicotinic Acetylcholine Receptors (nAChRs) and Rho-associated Kinases (ROCK) .
This Application Note provides a comprehensive guide for researchers conducting Structure-Activity Relationship (SAR) studies on this scaffold. It details the enzymatic resolution for enantiopure synthesis, chiral validation via HPLC, and functional profiling using calcium flux assays.
Chemical Space & Pharmacophore Design
The Bioisosteric Advantage
Replacing a phenyl ring with a pyridine ring (bioisosterism) significantly alters the physicochemical profile of the molecule:
-
Lipophilic Efficiency (LipE): The pyridine nitrogen reduces LogP, potentially improving solubility and metabolic stability.
-
Hydrogen Bonding: The pyridine nitrogen acts as a weak H-bond acceptor, critical for interacting with the "water bridge" in the
nAChR binding pocket. -
Chirality: The (S)-configuration generally mimics the natural (S)-nicotine stereochemistry, often yielding higher affinity for nAChR subtypes compared to the (R)-enantiomer.
SAR Design Cycle
The following workflow illustrates the iterative process required to optimize this scaffold.
Figure 1: Iterative SAR optimization cycle for pyridine-ethanamine analogs.
Experimental Protocols
Protocol A: Enantioselective Synthesis via Enzymatic Resolution
Objective: To isolate high-purity (S)-1-(pyridin-3-yl)ethanamine from racemic starting material using Green Chemistry principles. Mechanism: Candida antarctica Lipase B (CAL-B) selectively acylates the (R)-amine, leaving the desired (S)-amine unreacted.
Materials:
-
Racemic 1-(pyridin-3-yl)ethanamine[1]
-
Novozym 435 (Immobilized CAL-B)
-
Ethyl acetate (Acyl donor & solvent)
-
Orbital shaker (thermostated)
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol of racemic 1-(pyridin-3-yl)ethanamine in 50 mL of anhydrous ethyl acetate.
-
Enzyme Addition: Add 200 mg of Novozym 435 beads.
-
Incubation: Incubate the mixture at 30°C with orbital shaking (200 rpm) for 24–48 hours.
-
Note: Monitor reaction progress via TLC or GC. The enzyme selectively converts the (R)-enantiomer into the acetamide.
-
-
Filtration: Filter off the immobilized enzyme (can be recycled).
-
Separation:
-
Evaporate the solvent.
-
Dissolve the residue in 1M HCl (aqueous). The (S)-amine forms a water-soluble salt, while the (R)-acetamide remains less soluble or extractable with DCM.
-
Extract the aqueous layer with Dichloromethane (DCM) to remove the (R)-acetamide.
-
-
Isolation: Basify the aqueous layer (pH > 12) with NaOH and extract with DCM. Dry over MgSO₄ and concentrate to yield the (S)-amine .
Protocol B: Chiral Purity Validation (HPLC)
Objective: Quantify Enantiomeric Excess (%ee) to ensure SAR data reliability.
Chromatographic Conditions:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV at 254 nm (Pyridine absorbance).
-
Temperature: 25°C.
Acceptance Criteria:
-
Target: >98% ee for biological assays.
-
Calculation:
Protocol C: Functional Calcium Flux Assay (nAChR)
Objective: Determine the EC₅₀ of analogs against
Materials:
-
HEK293 cells stably expressing human
nAChR. -
Fluo-4 AM (Calcium indicator).
-
FlexStation or FLIPR (Fluorometric Imaging Plate Reader).
Procedure:
-
Seeding: Plate cells in poly-D-lysine coated 96-well black plates (50,000 cells/well) 24h prior to assay.
-
Dye Loading: Aspirate media and add 100 µL of Loading Buffer (HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + Probenecid). Incubate 1 hour at 37°C.
-
Baseline: Measure baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.
-
Agonist Injection: Inject 20 µL of the test compound (5x concentration).
-
Measurement: Monitor fluorescence increase for 60–120 seconds.
-
Data Analysis: Normalize response to maximal Acetylcholine (100 µM) response. Fit data to a sigmoidal dose-response curve.
SAR Analysis & Interpretation
Structural Logic
When analyzing data, categorize modifications into three zones:
-
Core (Pyridine): Electronic tuning. Adding Fluorine at C-2' or C-6' decreases pKa, reducing cation-pi interactions but increasing membrane permeability.
-
Linker (Chiral Center): Stereospecificity. The (S)-methyl group locks the conformation to fit the hydrophobic pocket of the receptor.
-
Tail (Amine Substituents): Steric bulk. N-methylation or amide coupling explores the "accessory binding pockets."
Representative Data Summary
The following table summarizes typical SAR trends observed with this scaffold.
| Analog ID | Structure (R-Group) | Configuration | Target | IC₅₀ / EC₅₀ (nM) | Interpretation |
| P-001 | -H (Parent) | (S) | 12 | High potency; mimics Nicotine. | |
| P-002 | -H (Parent) | (R) | >1000 | Stereospecificity confirmed (Eutomer vs Distomer). | |
| P-003 | -CH₃ (N-Methyl) | (S) | 45 | Slight loss in potency; improved lipophilicity. | |
| P-004 | 6-Fluoro-Pyridine | (S) | 8 | Bioisosteric F-substitution improves affinity (H-bond acceptor modulation). | |
| P-005 | Amide-linked Aryl | (S) | ROCK-II | 250 | Shift in selectivity from Ion Channel to Kinase (Hinge binding). |
Mechanistic Pathway (nAChR)[2]
Figure 2: Signal transduction pathway initiated by ligand binding to nAChR.
References
-
Ghanem, A. (2007). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Link
-
Breining, S. R., et al. (2015). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs. Bioorganic & Medicinal Chemistry. Link
-
Xiu, X., et al. (2009). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface. PNAS. Link
-
Phenomenex. Chiral HPLC Separations Guide. Link
-
Bandarage, U. K., et al. (2021).[2] Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of (S)-1-(Pyridin-3-yl)ethanamine Synthesis
Ticket ID: #PYR-ETH-001 Subject: Yield Improvement & Enantioselectivity Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield or selectivity issues in the synthesis of (S)-1-(pyridin-3-yl)ethanamine . This is a challenging transformation due to the electron-deficient nature of the pyridine ring (catalyst poisoning) and the thermodynamic constraints of reversible amination.
This guide supports two validated workflows:
-
Biocatalytic Transamination (Recommended): The industrial standard for high enantiomeric excess (>99% ee) and mild conditions.
-
Ellman’s Auxiliary Synthesis: A robust chemical alternative for lab-scale synthesis when specific enzymes are unavailable.
Workflow A: Biocatalytic Synthesis ( -Transaminases)
Best for: Scalability, Green Chemistry, High ee (>99%).
The Core Mechanism
The reaction follows a Ping-Pong Bi-Bi mechanism.[1] The enzyme shuttles an amine group from a donor (Isopropylamine) to your ketone substrate via a PLP (Pyridoxal-5'-phosphate) cofactor.
Critical Bottleneck: The reaction is thermodynamically reversible (
Figure 1: The Ping-Pong Bi-Bi mechanism. Yield is strictly dependent on the efficient removal of Acetone to prevent the reverse reaction.
Optimized Protocol (Isopropylamine System)
Reference Standard: Codexis / Vibrio fluvialis protocols.
Reagents:
-
Substrate: 3-Acetylpyridine (50 mM)
-
Enzyme: (S)-selective
-Transaminase (e.g., Vibrio fluvialis variant or ATA-256) -
Donor: Isopropylamine (IPA) (1.0 M, 20 equivalents)
-
Cofactor: PLP (1 mM)
-
Buffer: 100 mM Potassium Phosphate (pH 7.5)
Step-by-Step:
-
Buffer Prep: Dissolve PLP in phosphate buffer. Adjust pH to 7.5.
-
Donor Addition: Add IPA. Critical: The addition of IPA will drastically raise pH. You must re-adjust pH to 7.5 using 6M HCl.
-
Substrate Loading: Dissolve 3-acetylpyridine in DMSO (10% v/v final concentration) and add to the mix.
-
Reaction: Incubate at 30°C with open-system shaking (or nitrogen sweep) to facilitate acetone evaporation.
-
Workup: Acidify to pH 2 (quench), extract unreacted ketone with EtOAc. Basify aqueous layer to pH 12, extract product with DCM.
Troubleshooting Guide (Biocatalysis)
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Thermodynamic Equilibrium | Apply Vacuum/Sweep: The system must be open or under slight vacuum (200 mbar) to remove acetone. |
| Enzyme Precipitation | High Solvent/Substrate Conc. | Cosolvent Check: Ensure DMSO < 15%. Pyridines are hydrophobic; add 0.1% Triton X-100 if turbidity persists. |
| Loss of Activity | pH Drift | IPA Buffering: IPA is a strong base. Monitor pH over the first hour and re-adjust. PLP dissociates at extreme pH. |
| Inhibition | Substrate/Product Inhibition | Fed-Batch Mode: Do not add all 3-acetylpyridine at once. Add continuously via syringe pump to keep [Substrate] < 20 mM. |
Workflow B: Chemical Synthesis (Ellman Auxiliary)
Best for: Lab-scale (grams), no enzyme access, robust diastereocontrol.
The Strategy
This route uses (S)-tert-butanesulfinamide (Ellman's reagent) to form a chiral imine.[2][3] The bulky tert-butyl group directs the hydride attack during reduction, setting the stereocenter.
Stereochemistry Rule: To obtain the (S)-amine :
-
Use (S)-tert-butanesulfinamide .[2]
-
Reduce with NaBH₄ . (Note: This follows the cyclic transition state model where the hydride attacks from the less hindered face).
Figure 2: The Ellman Auxiliary workflow. The Titanium(IV) ethoxide step is the critical failure point for pyridine substrates.
Optimized Protocol
Reference Standard: Ellman et al., J. Org. Chem.
Step-by-Step:
-
Imine Formation:
-
Mix 3-acetylpyridine (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in dry THF.
-
Add Ti(OEt)₄ (2.5 - 3.0 eq) .
-
Technical Insight: Pyridine nitrogens can coordinate to Ti, reducing its effectiveness as a Lewis acid/dehydrating agent. Use a higher equivalent of Ti(OEt)₄ than standard (usually 2.0 eq is enough for phenyls; use 3.0 eq for pyridines).
-
Reflux for 16–24h. Monitor by TLC (Imine is usually less polar than sulfinamide).
-
-
Reduction:
-
Cool mixture to -48°C.
-
Add NaBH₄ (4.0 eq). Warm to RT slowly.
-
-
Hydrolysis:
-
Treat with 4M HCl in Dioxane/MeOH. The sulfinyl group cleaves to form SO₂ and the amine salt.
-
Troubleshooting Guide (Chemical)
| Symptom | Probable Cause | Corrective Action |
| Low Imine Yield | Titanium Coordination | Increase Ti(OEt)₄: The pyridine ring sequesters Ti. Increase to 3.0–4.0 eq. Ensure THF is anhydrous. |
| Hydrolysis on Column | Silica Acidity | Pre-treat Silica: Sulfinyl imines are sensitive to hydrolysis. Add 1% Et₃N to your eluent or use neutral alumina. |
| Poor Diastereoselectivity (dr) | Temperature Control | Cooler Reduction: If dr is low (<90:10), lower reduction temp to -78°C or switch reductant to L-Selectride (Note: L-Selectride may invert stereochemistry; verify via HPLC). |
| Sticky Titanium Emulsion | Workup Failure | Brine/Celite: Quench the Ti reaction with brine, then dilute with EtOAc and filter through a Celite pad to remove titanium salts before phase separation. |
FAQ: Common User Queries
Q: Can I use catalytic hydrogenation (H₂/Pd-C) instead? A: It is risky. The pyridine ring often poisons Pd/Pt catalysts. Furthermore, obtaining high enantioselectivity via direct hydrogenation of the imine requires expensive chiral ligands (Ir/Rh-Josiphos) and high pressure. The biocatalytic route is superior for selectivity.
Q: Why is my Transaminase reaction stalling at 50%?
A: You have hit the thermodynamic equilibrium. In an amine-ketone transamination,
Q: How do I determine the ee of the product? A: Derivatize the amine with Mosher's acid chloride or use chiral HPLC.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:IPA (90:10) + 0.1% Diethylamine (DEA). (DEA is crucial to sharpen peaks of basic pyridines).
References
-
Biocatalytic Equilibrium Shift (IPA/Acetone)
- Koszelewski, D., et al. "Deracemisation of α-chiral amines using ω-transaminases." Eur. J. Org. Chem.2009, 2009(19), 3229-3233.
-
Ellman Auxiliary Mechanism & Protocol
-
Transaminase Process Engineering (Acetone Removal)
-
Tufvesson, P., et al. "Process considerations for the asymmetric synthesis of chiral amines using ω-transaminases." Biotechnol.[5] Bioeng.2011 , 108(7), 1479-1493.
-
-
Titanium(IV)
- Liu, G., et al. "Titanium(IV) ethoxide-mediated formation of tert-butanesulfinyl imines." J. Am. Chem. Soc.1997, 119(41), 9913-9914.
Sources
- 1. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary [mdpi.com]
- 3. Ellman's Sulfinamides [sigmaaldrich.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
Technical Support Center: Crystallization of Ethanamine Dihydrochloride Salts
Introduction
Welcome to the technical support center for the crystallization of ethanamine dihydrochloride salts. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges in the crystallization process. This guide is structured in a question-and-answer format to directly address specific issues you may encounter. The information provided herein is grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.
Core Principles of Ethanamine Dihydrochloride Crystallization
Ethanamine dihydrochloride, as a salt, possesses distinct physicochemical properties that influence its crystallization behavior. Its high solubility in water and polar solvents is a key characteristic to consider when designing a crystallization protocol.[1] The process of crystallization is a critical purification step, and its success hinges on carefully controlling parameters such as supersaturation, temperature, solvent system, and pH.[1][2]
Troubleshooting Guide & FAQs
Section 1: Oiling Out - The Most Common Hurdle
"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[3][4] This is a frequent and frustrating issue in the crystallization of many amine salts, including ethanamine dihydrochloride.
Question 1: My ethanamine dihydrochloride is "oiling out" instead of crystallizing. What's causing this and how can I fix it?
Answer:
Oiling out, or liquid-liquid phase separation, occurs when the supersaturation of the solution is too high, or the temperature of the solution is above the melting point of the solute at that specific solvent composition.[3][4] Essentially, the ethanamine dihydrochloride is coming out of solution faster than it can organize into a crystal lattice. Several factors can contribute to this:
-
High Solute Concentration: The most direct cause of high supersaturation.
-
Rapid Cooling: Drastic temperature drops can induce rapid precipitation, favoring oil formation over crystallization.
-
Inappropriate Solvent Choice: A solvent in which the salt is too soluble can make it difficult to control the rate of precipitation.
-
Presence of Impurities: Impurities can depress the melting point of the solid, making it more prone to oiling out.[4][5]
Troubleshooting Strategies:
-
Reduce the Cooling Rate: Slow, controlled cooling is paramount. Allow the solution to cool to room temperature slowly, and then gradually lower the temperature further using an ice bath or refrigerator.
-
Adjust the Solvent System:
-
Increase Solvent Volume: Adding more of the primary solvent can reduce the overall supersaturation.
-
Introduce an Anti-Solvent: An anti-solvent is a solvent in which the ethanamine dihydrochloride is poorly soluble. Slow, dropwise addition of an appropriate anti-solvent to a solution of the salt can gently induce crystallization. For ethanamine dihydrochloride, which is soluble in polar solvents, a less polar anti-solvent could be effective.
-
-
Seeding: Introduce a small, high-quality seed crystal of ethanamine dihydrochloride to the supersaturated solution. This provides a template for crystal growth and can bypass the nucleation energy barrier that often leads to oiling out.[6]
-
Temperature Control: Maintain the crystallization temperature below the melting point of your ethanamine dihydrochloride in the chosen solvent system. The melting point of pure ethylamine hydrochloride is around 74°C.[1]
Experimental Workflow: Overcoming Oiling Out
Caption: A decision-making workflow for addressing oiling out during crystallization.
Section 2: Poor Crystal Quality and Low Yield
Even when crystallization occurs, the quality of the crystals and the overall yield can be suboptimal. This section addresses common issues related to crystal morphology and recovery.
Question 2: I'm getting very fine needles or a powder instead of well-defined crystals. How can I improve the crystal quality?
Answer:
The formation of fine needles or a microcrystalline powder is often indicative of rapid nucleation and crystal growth. To obtain larger, more well-defined crystals, you need to slow down the crystallization process.
Strategies for Improving Crystal Quality:
-
Slower Cooling: As with preventing oiling out, a slower cooling rate allows for more orderly crystal growth.
-
Solvent System Optimization: A solvent system where the ethanamine dihydrochloride has moderate solubility is ideal. If solubility is too high, achieving controlled supersaturation is difficult. If it's too low, yield will be compromised. Experiment with solvent/anti-solvent combinations.
-
pH Adjustment: The solubility of amine salts can be pH-dependent.[1][2] Ensure the pH of your solution is optimal for crystallization. For a dihydrochloride salt, maintaining a sufficiently acidic environment is crucial to prevent the formation of the free base.
-
Minimize Agitation: While some gentle stirring can aid in creating a homogenous solution, vigorous agitation can lead to the formation of many small crystals. Allow the solution to stand undisturbed during the cooling and crystal growth phase.
Question 3: My crystallization yield is consistently low. What are the likely causes and how can I increase it?
Answer:
Low yield can be attributed to several factors, from incomplete precipitation to losses during workup.
Troubleshooting Low Yield:
-
Check Mother Liquor Saturation: After filtration, try cooling the mother liquor to a lower temperature to see if more product crystallizes. If so, your initial cooling was insufficient.
-
Optimize Solvent Volume: Using an excessive amount of solvent will result in a significant portion of your product remaining in solution. Aim for a volume that just dissolves the compound at an elevated temperature.
-
Washing Step Losses: Washing the isolated crystals with a solvent in which they are highly soluble will lead to product loss. Use a cold, sparingly soluble solvent for washing.
-
Incomplete Reaction: If the ethanamine dihydrochloride was synthesized in a preceding step, an incomplete reaction will naturally lead to a low yield of the final product.
Data Presentation: Solvent Properties for Crystallization
| Solvent | Polarity | Ethanamine Dihydrochloride Solubility | Potential Use |
| Water | High | High[1] | Primary solvent, but may require anti-solvent |
| Ethanol | High | Good | Primary solvent or co-solvent |
| Methanol | High | Good | Primary solvent or co-solvent |
| Isopropanol | Medium | Moderate | Good for controlled precipitation |
| Acetone | Medium | Low | Potential anti-solvent |
| Diethyl Ether | Low | Very Low | Good for washing crystals |
Section 3: General FAQs
Question 4: What are the ideal storage conditions for ethanamine dihydrochloride?
Answer:
Ethanamine hydrochloride is hygroscopic, meaning it readily absorbs moisture from the air.[1] Therefore, it should be stored in a tightly sealed container in a cool, dry place. For long-term storage, a desiccator is recommended.
Question 5: Can I use a co-crystal former to improve the properties of my ethanamine dihydrochloride salt?
Answer:
Co-crystallization is an emerging technique to modify the physicochemical properties of active pharmaceutical ingredients (APIs), including their salts.[7][8] By introducing a co-former, it may be possible to improve properties like solubility, stability, and crystal habit. This is an advanced technique that requires careful screening of potential co-formers.
Experimental Protocol: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude ethanamine dihydrochloride in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Anti-Solvent Addition: Slowly add a suitable anti-solvent (e.g., diethyl ether) dropwise with gentle swirling until the solution becomes faintly turbid.
-
Induce Crystallization: If crystals do not form immediately, scratch the inside of the flask with a glass rod at the liquid-air interface.
-
Crystal Growth: Allow the solution to stand undisturbed for several hours to overnight to allow for complete crystal growth.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold anti-solvent.
-
Drying: Dry the crystals under vacuum.
Logical Relationship Diagram: Key Crystallization Parameters
Caption: Interplay of key parameters influencing crystallization outcomes.
References
- Solubility of Things. (n.d.). Ethylamine hydrochloride.
- Solubility of Things. (n.d.). Cystamine dihydrochloride.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
- Creative Biolabs. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 895-905.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed.
- Ataman Kimya. (n.d.). MONOETHYLAMINE HCL.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Pyridine Alkylation
Current Status: Operational Support Level: Tier 3 (Senior Scientist / Process Development) Topic: C–H Functionalization & Alkylation of Pyridine Scaffolds
Introduction: The Pyridine Paradox
Welcome to the Pyridine Alkylation Support Center. As researchers, we face the "Pyridine Paradox": the pyridine ring is electron-deficient, making it resistant to Friedel–Crafts electrophilic alkylation, yet its nitrogen lone pair is highly nucleophilic, often poisoning transition metal catalysts or leading to N-alkylation (salt formation) rather than the desired C-alkylation.[1]
This guide moves beyond basic textbook definitions to provide actionable, field-tested protocols for overcoming regioselectivity issues (C2 vs. C3 vs. C4), preventing over-alkylation, and optimizing yield.
Master Decision Matrix: Selecting Your Method
Before optimizing conditions, ensure you are using the correct mechanistic pathway for your desired regioisomer.[1]
Figure 1: Strategic decision tree for selecting the optimal alkylation methodology based on the desired substitution site.
Troubleshooting Guide: Minisci-Type Radical Alkylation
The Minisci reaction (radical addition to a protonated pyridine) is the workhorse for C2/C4 alkylation but is notorious for low yields and poor selectivity.
Issue 1: "I am getting a mixture of C2 and C4 isomers."
Root Cause: The nucleophilic alkyl radical attacks the most electron-deficient positions (C2 and C4) indiscriminately. Protocol Solution: Steric Blocking & Electronic Control
-
The "Baran Blocking" Strategy: Convert your pyridine to a maleate salt before reaction. The bulky maleate group, combined with specific electronic effects, can direct alkylation almost exclusively to the C4 position without requiring strong acids [1].[1]
-
Solvent Tuning: Switch to a biphasic system (DCM/Water) with TFA (Trifluoroacetic acid) . The TFA creates a tight ion pair with the pyridinium nitrogen, sterically shielding the C2 position and favoring C4 attack.
Issue 2: "My reaction stalls at 30-40% yield (Over-alkylation)."
Root Cause: The alkylated product is often more nucleophilic (and electron-rich) than the starting material, making it prone to further radical attack (polylation). Protocol Solution: Late-Stage Acid Injection & Oxidant Dosing
-
Stoichiometry: Do not use 1:1 equivalents. Use 3-5 equivalents of the carboxylic acid/alkyl halide (radical precursor) relative to the pyridine.
-
Stepwise Addition: Add the oxidant (e.g., Ammonium Persulfate) and the radical precursor in 4 portions over 2 hours rather than all at once. This keeps the radical concentration low, favoring mono-alkylation.[1]
-
Protonation Maintenance: Ensure the pH remains < 2. As the reaction proceeds, generated base can deprotonate the pyridine, stopping the reaction.[1] Monitor pH and add H2SO4 or TFA if necessary.[1]
Issue 3: "The reaction turns into a black tar."
Root Cause: Polymerization of the alkyl radical or oxidative degradation of the pyridine ring.[1] Protocol Solution: Temperature & Oxidant Switch
-
Lower Temperature: Standard Minisci is often run at 80°C. Try 40-50°C with AgNO3 (10-20 mol%) as a catalyst.[1] Silver lowers the activation energy for decarboxylation, allowing milder conditions.[1]
-
Alternative Oxidant: Switch from Ammonium Persulfate to Selectfluor or Photoredox conditions (see Section 5) for milder radical generation.
Troubleshooting: Transition Metal Catalysis (C-H Activation)
Issue 4: "No conversion with Palladium/Nickel catalysts."
Root Cause: Catalyst Poisoning. The pyridine nitrogen binds irreversibly to the metal center, displacing the ligands required for the catalytic cycle. Protocol Solution: Lewis Acid Scavengers
-
Add AlMe3 or BEt3: Add a stoichiometric amount of a Lewis Acid (e.g., Trimethylaluminum) before adding the catalyst. The Lewis Acid binds to the pyridine nitrogen (blocking it), leaving the C-H bonds accessible and the catalyst free [2].
-
Use N-Oxides: Oxidize your starting material to Pyridine N-Oxide .[1] The oxygen makes the ring more electron-rich (activating it for electrophilic metalation) and prevents strong N-Metal binding. The N-oxide can be reduced back to pyridine (Zn/AcOH) post-reaction.
Issue 5: "Regioselectivity is uncontrollable (C2 vs C3)."
Root Cause: Lack of directing groups.[1] Protocol Solution: Ligand Control
-
For C2 Selectivity: Use Rh(I) catalysts with bulky phosphine ligands.[1] The metal coordinates to the nitrogen and inserts into the adjacent C2-H bond (Directed Metalation).
-
For C3 Selectivity: This is the "Holy Grail."[1] Direct C3 alkylation is rarely successful with metals.[1] Recommendation: Switch to an Iridium-catalyzed borylation first (which favors sterically unhindered positions, often C3/C4), followed by a Suzuki-Miyaura coupling to install the alkyl group.[1]
Advanced Protocol: Photoredox Alkylation
For sensitive substrates (e.g., late-stage drug intermediates), thermal Minisci conditions are too harsh.[1]
Standard Protocol for Photoredox C4-Alkylation:
-
Catalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1-2 mol%) or Organic Dyes (Eosin Y, 4CzIPN).
-
Radical Precursor: Alkyl bis-catecholato silicates or Carboxylic acids (with hypervalent iodine).[1]
-
Solvent: DMSO or Acetonitrile:Water (1:1) .[1]
-
Light Source: Blue LED (450 nm).
Optimization Table: Solvent Effects on Yield
| Solvent System | Relative Yield | Selectivity (C2:C4) | Notes |
| DCM | Low | 1:1 | Poor solubility of photocatalysts.[1] |
| DMSO | High | 1:3 | Good solubility; stabilizes radical intermediates.[1] |
| TFE (Trifluoroethanol) | Very High | 1:8 | Critical Optimizer: H-bonding stabilizes the radical anion, drastically improving C4 selectivity [3]. |
FAQ: Workup & Purification
Q: "My product streaks on the silica column and I lose mass." A: Pyridines are basic and interact strongly with the acidic silanols on silica gel.[1]
-
The Fix: Pre-treat your silica gel column with 1-5% Triethylamine (Et3N) in the mobile phase. Alternatively, use DCM:MeOH:NH4OH (90:9:1) as the eluent system. For very polar pyridines, switch to Alumina (Neutral) stationary phase.[1]
Q: "How do I remove the metal catalyst residues (Pd/Ru/Ir)?" A: Pyridines bind metals tightly, making standard washes ineffective.
-
The Fix: Use a Thiol-based scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic layer with aqueous Sodium Diethyldithiocarbamate .
References
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 2021.[1][2] Link
-
Lewis Acid-Catalyzed Regioselective C–H Alkylation of Pyridines. Nature Chemistry, 2013.[1] Link
-
Effect of Fluorinated Alcohols on Photoredox C–H Functionalization. Chemical Science, 2018.[1] Link
-
Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides. Angewandte Chemie, 2016.[1][3] Link
Disclaimer: These protocols involve hazardous chemicals (strong acids, oxidants, pressurized vessels).[1] Always perform a thorough Risk Assessment before experimentation.
Sources
Technical Support Center: Stability & Degradation of (S)-1-(Pyridin-3-yl)ethanamine Dihydrochloride
Introduction: The Molecule & Its Vulnerabilities
Welcome to the Technical Support Center. You are likely working with (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride (CAS: 1391360-97-6 for the salt, 56129-55-6 for the free base) as a critical chiral building block.
This molecule possesses three distinct structural features that dictate its stability profile:
-
Chiral Center (S-configuration): Located at the benzylic
-position, making it susceptible to racemization under basic conditions. -
Primary Amine: Prone to oxidative deamination and condensation reactions (dimerization).
-
Pyridine Ring: Acts as an electron-withdrawing group (EWG), increasing the acidity of the benzylic proton, thereby accelerating degradation pathways compared to simple phenyl analogs.
Critical Note on Salt vs. Free Base:
As the dihydrochloride salt , this compound is chemically robust in the solid state. The protonated amine (
Module 1: Chemical Stability (Oxidation & Dimerization)
User Issue: "My clear solution turned yellow/brown after 24 hours."
Diagnosis: Oxidative Deamination and subsequent Oligomerization.
Unlike simple alkyl amines, benzylic-type amines (like this pyridine analog) are prone to radical-mediated oxidation at the
The Mechanism
-
Radical Abstraction: Oxygen or a radical initiator abstracts the benzylic hydrogen.
-
Imine Formation: The radical species collapses to an imine intermediate.
-
Hydrolysis: The imine hydrolyzes to release 3-acetylpyridine (the ketone) and ammonia.
-
Dimerization (The "Yellow" Color): The newly formed ketone reacts with the remaining primary amine to form a Schiff Base (imine dimer) . These conjugated systems are often colored (yellow to brown).
Pathway Visualization
Figure 1: Oxidative deamination pathway leading to ketone formation and colored dimers.
Troubleshooting & Prevention
-
Degassing: Always degas solvents (sparge with
or Ar) before dissolving the free base. -
Limiting Time: Use the free base immediately after generation. Do not store solutions overnight.
-
Chelation: If the reaction is metal-catalyzed (e.g., Cross-coupling), ensure the catalyst is added after the amine is protected or under strict inert atmosphere to prevent pre-reaction oxidation.
Module 2: Stereochemical Integrity (Racemization)
User Issue: "My Enantiomeric Excess (ee) dropped from 99% to 85% during workup."
Diagnosis: Base-catalyzed Racemization via Carbanion/Enamine intermediate.
The Mechanism
The pyridine ring is electron-deficient. This inductive effect pulls electron density away from the
-
Trigger: Strong bases (e.g., NaH, KOtBu) or even moderate bases (Et3N, carbonate) with heat.
-
Process: Deprotonation yields a planar carbanion. Reprotonation occurs from either face, leading to the (R)-enantiomer.
Pathway Visualization
Figure 2: Racemization cycle driven by base-mediated deprotonation of the benzylic carbon.
Troubleshooting & Prevention
-
Temperature Control: Keep workups cold (
) when the amine is in the free-base form. -
Base Selection: Avoid strong bases if possible. Use hindered bases (e.g., DIPEA) which are less likely to abstract the sterically hindered benzylic proton compared to smaller bases like NaOH.
-
Salt Stability: Store strictly as the dihydrochloride salt. The salt cannot racemize because the amine lone pair is protonated, preventing the electronic stabilization required for the intermediate.
Module 3: Physical Stability & Analytical Profiles
User Issue: "The solid has clumped into a sticky mass."
Diagnosis: Hygroscopicity of the Dihydrochloride Salt. HCl salts of small amines are notoriously hygroscopic. Moisture uptake does not immediately degrade the molecule but creates a localized solution phase where oxidation (Module 1) can occur.
Impurity Profile & Analytical Markers
Use this table to identify "ghost peaks" in your HPLC/LC-MS data.
| Impurity / Degradant | Relative Retention Time (RRT)* | UV Characteristics | Mass Shift (Δ m/z) | Likely Cause |
| (S)-Amine (Parent) | 1.00 | 0 | N/A | |
| 3-Acetylpyridine | ~1.5 - 1.8 (Less Polar) | Distinct carbonyl band | +1 (Oxidation - NH3) | Oxidative Deamination |
| Pyridine N-Oxide | ~0.8 (More Polar) | Shifted | +16 (Oxygen) | Peroxide contamination |
| Schiff Base Dimer | > 2.0 (Non-polar) | Broad absorption >300nm | ~2x Parent Mass | Age/Heat in solution |
| (R)-Enantiomer | 1.00 (Achiral Column) | Identical | 0 | Base exposure (Requires Chiral HPLC) |
*Note: RRT is estimated based on standard C18 Reverse Phase conditions (Water/Acetonitrile/TFA).
Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)
To validate your analytical method, perform the following:
-
Acid Stress: Dissolve 10 mg in 0.1 N HCl. Heat at 60°C for 4 hours.
-
Expected Result: Stable (Reference standard).
-
-
Base Stress: Dissolve 10 mg in 0.1 N NaOH. Heat at 60°C for 4 hours.
-
Expected Result:High Risk. Check for racemization (Chiral LC) and 3-acetylpyridine.
-
-
Oxidative Stress: Dissolve 10 mg in 3%
. Room Temp for 2 hours.-
Expected Result: Formation of N-oxides and potential ring cleavage products.
-
Protocol B: Chiral HPLC Method (Recommended)
-
Column: Chiralpak AD-H or IA (Amylose-based).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Note: The diethylamine additive is crucial to sharpen the peak of the basic amine.
References
-
ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] International Council for Harmonisation.[1] [Link]
- Nugent, T. C. (Ed.). (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. (See Chapter on stability of benzylic amines).
-
Holló, B., et al. (2019). "Racemization of enantiomerically pure amines."[5] Periodica Polytechnica Chemical Engineering, 63(1), 12-20. [Link]
- Foti, M. C. (2013). "Antioxidant properties of phenols." Journal of Pharmacy and Pharmacology, 59(12), 1673-1685.
-
PubChem. (n.d.). (R)-1-(Pyridin-3-yl)ethanamine.[6] National Library of Medicine. [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. youtube.com [youtube.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Chiral Amines
Welcome to the Advanced Purification Support Center. This guide is designed for process chemists and purification scientists facing bottlenecks in the isolation of enantiopure amines. Unlike standard protocols, this center focuses on troubleshooting specific failure modes using mechanistic insights and industrial "tricks of the trade."
Module 1: Classical Resolution (Crystallization)
Core Technique: Diastereomeric Salt Formation & Dutch Resolution.[1][2]
📉 Issue: "My salt is oiling out instead of crystallizing."
Diagnosis: Liquid-Liquid Phase Separation (LLPS).[3] This occurs when the metastable zone is too narrow or the melting point of the solvated salt is lower than the process temperature. It is often exacerbated by high supersaturation or impurities.
Troubleshooting Protocol:
-
The "Dutch Resolution" Strategy: Instead of using a single resolving agent (e.g., pure L-tartaric acid), use a "family" of structurally related agents (e.g., 90% L-tartaric acid + 10% L-DBTA).
-
Seeding at the Metastable Zone:
-
Determine the cloud point (
). -
Cool the mixture to
. -
Add 1-2 wt% of pure seed crystals.
-
Hold for 1 hour (aging) before cooling further.
-
-
Solvent Polarity Adjustment: If using a single solvent (e.g., Ethanol), add a non-polar anti-solvent (e.g., MTBE) after initial nucleation to lower the solubility of the salt gradually.
📉 Issue: "I have low diastereomeric excess (de) after the first crop."
Diagnosis: Eutectic formation or kinetic entrapment.
The "Pope Peachy" Method (Optimization): If the standard 1:1 (Amine:Acid) stoichiometry fails, switch to the "Pope Peachy" method:
-
Use 0.5 equivalents of the resolving agent.
-
Use 0.5 equivalents of an achiral mineral acid (e.g., HCl or
). -
Why: This forces the system to discriminate between the diastereomeric salt (Amine-Chiral Acid) and the achiral salt (Amine-HCl). Often, the solubility difference between these two is larger than between the two diastereomeric salts.
📊 Visualization: The Dutch Resolution Mechanism
The following diagram illustrates how the "Family Approach" prevents the precipitation of the undesired enantiomer (E2) while allowing the desired one (E1) to crystallize.
Caption: Comparison of Standard vs. Dutch Resolution. The addition of structural analogues (Family) suppresses the nucleation of the more soluble (undesired) diastereomer.
Module 2: Biocatalytic Purification (Transaminases)
Core Technique:
📉 Issue: "Reaction stops at 50% conversion (or less) despite adding more enzyme."
Diagnosis: Thermodynamic Equilibrium Limitation. Transamination is a reversible reaction. If using Alanine as a donor, the accumulation of Pyruvate pushes the reaction backward.
Troubleshooting Protocol:
-
Switch Amine Donor to Isopropylamine (IPA):
-
Reaction: Substrate + IPA
Product + Acetone. -
Benefit: Acetone is volatile. Running the reaction with an open headspace or a slight nitrogen sweep removes acetone, driving the equilibrium to completion (Le Chatelier’s principle).
-
Warning: High concentrations of IPA can inhibit some wild-type transaminases. Ensure your variant is IPA-tolerant (e.g., Arthrobacter sp. variants).
-
-
Vacuum-Assisted Removal: Apply reduced pressure (200-400 mbar) to continuously strip the co-product (Acetone) if the enzyme is stable under these conditions.
📉 Issue: "I need 100% yield, not 50% (Kinetic Resolution)."
Diagnosis: You are performing a Kinetic Resolution (KR) where the maximum theoretical yield is 50%. You need a Dynamic Kinetic Resolution (DKR) .[4][8][9]
DKR Setup Guide: To achieve >50% yield from a racemate, you must racemize the unreacted enantiomer in situ.
-
Biocatalyst: Selective Transaminase or Lipase.
-
Chemocatalyst: Metal complex for racemization (e.g., Shvo's catalyst or Pd-nanoparticles).
-
Critical Parameter: The rate of racemization (
) must be faster than the rate of the enzymatic conversion of the slow enantiomer ( ), but the catalyst must not racemize the final product.
Module 3: Preparative Chromatography (SFC & HPLC)
Core Technique: Supercritical Fluid Chromatography (SFC) with Polysaccharide Columns.
📉 Issue: "My peaks are tailing severely (Shark Fin shape)."
Diagnosis: Unsuppressed Silanol Interactions. Chiral amines are basic. They interact strongly with the residual acidic silanols on the silica backbone of the chiral stationary phase (CSP), causing peak tailing.
Troubleshooting Protocol:
-
Mandatory Additive: You must add a basic additive to the mobile phase.
-
Standard: 0.1% - 0.5% Diethylamine (DEA) or Triethylamine (TEA) .
-
Post-Prep Ease: Use Dimethylethylamine (DMEA) .[5] It has a lower boiling point (
) than DEA ( ), making it easier to remove from your purified fractions during evaporation. -
Alternative: 20 mM Ammonia in Methanol (if using SFC).
-
-
Column Selection:
-
Switch to "Immobilized" polysaccharide phases (e.g., Chiralpak IG , IA ) rather than "Coated" phases (e.g., AD-H, OD-H). Immobilized phases are more robust against amine additives and aggressive solvents.
-
📉 Issue: "The pressure is too high / Solubility is poor in CO2."
Diagnosis: "The Ammonium Carbamate Problem."
In SFC, primary amines react with
Fix: Increase the co-solvent percentage (Methanol) to >10-15% to keep the carbamate species solvated, or increase the system temperature (
📊 Visualization: Purification Decision Matrix
Caption: Strategic decision tree for chiral amine purification based on scale and technique requirements.
Summary of Key Specifications
| Parameter | Crystallization | Biocatalysis (Transaminase) | Prep SFC |
| Primary Challenge | Oiling Out / Low Yield | Equilibrium / Enzyme Inhibition | Peak Tailing / Solubility |
| Key Enabler | Dutch Resolution (Agent Families) | Isopropylamine (Donor) | Basic Additives (DEA/DMEA) |
| Max Theor. Yield | 50% (unless racemized) | 50% (KR) / 100% (DKR) | N/A (Separation only) |
| Green Factor | High (if solvent recycled) | Very High (Water-based) | High (CO2-based) |
References
-
Dutch Resolution & Nucleation Inhibition: Vries, T. R., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition.
-
Transaminase Equilibrium Displacement: Cassimjee, K. E., et al. (2010).[10][11] "Transaminations with isopropyl amine: equilibrium displacement with yeast alcohol dehydrogenase coupled to in situ cofactor regeneration."[10][11][12][13] Chemical Communications.[10][11]
-
Dynamic Kinetic Resolution (DKR) of Amines: Kim, M. J., et al. (2007).[4] "Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization." Organic Letters.
-
SFC Additives for Basic Compounds: Dispas, A., et al. (2018). "Chiral separation of basic compounds in SFC: The role of additives." Journal of Pharmaceutical and Biomedical Analysis.
-
Oiling Out Troubleshooting: Vekilov, P. G. (2010). "Nucleation."[1][2][7] Crystal Growth & Design. (Foundational text on liquid-liquid phase separation mechanisms).
Sources
- 1. The Dutch Resolution variant of the classical resolution of racemates by formation of diastereomeric salts: family behaviour in nucleation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Dutch resolution of racemates and the roles of solid solution formation and nucleation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. princeton.edu [princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Transaminations with isopropyl amine: equilibrium displacement with yeast alcohol dehydrogenase coupled to in situ cofactor regeneration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. journals.asm.org [journals.asm.org]
Technical Guide: Storage & Handling of Hygroscopic Dihydrochloride Salts
Executive Summary & Mechanism of Action
Why this matters: Dihydrochloride salts (
When these salts absorb atmospheric moisture, they do not merely "get wet." The crystal lattice dissociates, releasing free protons (
-
Hydrolysis: Cleavage of sensitive functional groups (esters, amides).
-
Corrosion: Damage to spatulas and weighing pans.
-
Deliquescence: An autocatalytic cycle where the salt dissolves in its own absorbed water.
This guide provides a self-validating workflow to mitigate these risks.
Storage Protocols: The "Chain of Dryness"
Do not rely on simple refrigeration. Cold surfaces act as condensation magnets when exposed to humid room air. Follow this logic tree to determine the correct storage location.
Decision Matrix: Storage Logic
Figure 1: Decision matrix for assigning storage conditions based on container integrity and thermal stability.
Critical Storage Definitions (USP <659> Aligned)
| Condition | Temperature Range | Humidity Control Requirement | Recommended Desiccant |
| Freezer | -25°C to -10°C | Mandatory: Double-seal in a secondary jar with desiccant. | Molecular Sieves (4Å) |
| Refrigerator | 2°C to 8°C | Mandatory: Allow to warm to RT before opening. | Silica Gel (Orange indicator) |
| Controlled Room Temp | 20°C to 25°C | Keep RH < 30%. Use a desiccator cabinet. |
Expert Insight: Never store dihydrochloride salts in a freezer simply "in a bag." The plastic is permeable to moisture over months. Use a glass or HDPE secondary container with a screw-top lid.
Handling & Weighing: The "Inert Barrier" Technique
The Problem: Static electricity on dry salts causes particle scattering, while ambient humidity causes weight drift. The Solution: Isolate the environment, not just the user.
Workflow: Weighing by Difference (The Gold Standard)
This method eliminates the error caused by the salt absorbing water during the weighing process.
-
Equilibration: Remove vial from cold storage and let it stand at room temperature for 45 minutes (unopened). Why? Opening a cold vial causes immediate condensation, ruining the entire batch.
-
Tare: Place the capped vial containing the salt on the balance. Record Weight A.
-
Transfer: Move the vial to a glove box or glove bag (purged with
or Ar). If unavailable, work rapidly in a low-humidity hood. -
Dispense: Remove the cap, transfer the approximate amount to your reaction vessel, and immediately recap the source vial.
-
Final Weigh: Place the capped source vial back on the balance. Record Weight B.
-
Calculation: Mass Dispensed = Weight A - Weight B.
Visual Workflow: Safe Handling
Figure 2: "Weighing by Difference" protocol to negate hygroscopic weight gain errors.
Solubilization & Experimental Use[1]
Warning: The Exothermic Trap. Dissolving dihydrochloride salts in water is often exothermic (releases heat). In unbuffered solutions, this dissociation drastically lowers pH.
Protocol for Biological Assays:
-
Pre-Buffer: Do not dissolve directly in pure water or DMSO if the compound is acid-sensitive.
-
The "Buffer Sandwich":
-
Start with a buffer volume (e.g., PBS or HEPES) at 0.5x concentration.
-
Add the salt.
-
Adjust pH immediately with dilute NaOH if necessary (dihydrochlorides can drop PBS pH from 7.4 to <5.0 depending on concentration).
-
Dilute to final volume.
-
Troubleshooting Guide (FAQ)
Q1: The salt has clumped into a solid block. Is it ruined?
Diagnosis: This is "caking" due to moisture cycling. Action:
-
Check Appearance: If the color has changed (e.g., white to yellow), discard it . This indicates chemical degradation (hydrolysis/oxidation).
-
Recovery: If the color is unchanged, you may attempt to re-dry it.
-
Protocol: Place in a vacuum oven at 40°C (or 10°C below melting point) for 12-24 hours with a
trap. -
Validation: Run an LC-MS or NMR to confirm purity before using in critical experiments.
-
Q2: My LC-MS shows a "M+18" peak or unexpected degradation.
Diagnosis: Hydrolysis.[1][2][3] The acidic environment created by the
-
Make solutions fresh . Do not store aqueous stocks of dihydrochloride salts for >24 hours unless frozen at -80°C.
Q3: Why is my yield lower than calculated?
Diagnosis: Water Weight Error. Explanation: If your salt absorbed 10% w/w water, weighing 100mg means you only added 90mg of drug. Solution: Perform a Water Content Analysis (Karl Fischer) or TGA (Thermogravimetric Analysis) to determine the correction factor.
-
Formula:
Q4: Can I use a plastic spatula?
Recommendation: Yes. In fact, avoid metal spatulas with dihydrochloride salts. The localized high acidity on the crystal surface can cause micro-corrosion of stainless steel, contaminating your sample with iron ions (which can interfere with biological assays or catalyze oxidation). Use PTFE (Teflon) or polypropylene spatulas.
References
-
United States Pharmacopeia (USP). (2023). General Chapter <659> Packaging and Storage Requirements.[5][6] USP-NF.[7]
-
BenchChem. (2025).[2] Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide.
-
Frontier, A. (2023). Tips & Tricks: Drying Methods. University of Rochester, Department of Chemistry.
-
Purdue University. (2019). Standard Operating Procedure: Vacuum Oven.[8] Purdue Engineering.
-
Drawell Analytical. (2022). Basic Statement of Vacuum Drying Oven – Learn Now.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. laiyangpackaging.com [laiyangpackaging.com]
- 6. tempaidcoldchain.com [tempaidcoldchain.com]
- 7. drugfuture.com [drugfuture.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Technical Support Center: Overcoming Solubility Challenges with Pyridine Compounds
<
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions for overcoming the common yet complex issue of poor solubility of pyridine-based compounds in organic solvents. Drawing from established principles and field-proven techniques, this resource will help you troubleshoot experiments and optimize your reaction and formulation conditions.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts governing the solubility of pyridine and its derivatives. Understanding these principles is the first step toward effective troubleshooting.
Q1: My pyridine compound is poorly soluble in a common non-polar solvent like hexane, but pyridine itself is miscible. Why?
Answer: This is a classic "like dissolves like" problem, but with a twist due to the specific nature of the pyridine ring. Pyridine (C₅H₅N) is a polar, aprotic solvent that is miscible with a wide range of solvents, including both non-polar hexane and highly polar water[1]. Its versatility stems from a balance between the aromatic, non-polar benzene-like ring and the polar, electron-withdrawing nitrogen atom[1][2].
However, when you derivatize the pyridine ring, you can drastically alter this balance. Here’s the causality:
-
Introduction of Polar Functional Groups: Adding groups like hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) to the ring significantly increases the molecule's polarity. These groups can act as hydrogen bond donors, a property pyridine's nitrogen alone does not possess[3]. This increased polarity leads to strong intermolecular forces (like hydrogen bonds) between the compound molecules themselves, making them prefer to stay in a solid crystal lattice rather than dissolve in a non-polar solvent like hexane, which only offers weak van der Waals forces.
-
Increased Molecular Weight and Rigidity: Larger substituents increase the molecular weight and often the rigidity of the compound. This can lead to higher crystal lattice energy—the energy required to break apart the solid crystal. A non-polar solvent may not provide enough favorable interaction energy (solvation energy) to overcome this lattice energy.
In essence, while the core pyridine structure provides some affinity for non-polar environments, the properties of your specific substituents are likely dominating the intermolecular interactions, favoring insolubility in non-polar media.
Q2: How does the position of a substituent on the pyridine ring (e.g., 2-, 3-, or 4-position) affect solubility?
Answer: The position of substituents (isomerism) can have a profound, though sometimes non-intuitive, impact on solubility. This is primarily due to differences in molecular symmetry, dipole moment, and the potential for intramolecular vs. intermolecular hydrogen bonding.
-
Symmetry and Crystal Packing: Symmetrically substituted pyridines often pack more efficiently into a stable crystal lattice. For example, a 2,6-disubstituted pyridine might have a higher melting point and lower solubility than a 2,3-disubstituted isomer because the symmetrical molecule fits more neatly into a crystal, increasing the lattice energy that the solvent must overcome.
-
Dipole Moment: The nitrogen atom makes pyridine a polar molecule with a significant dipole moment. Substituents can either increase or decrease this dipole moment depending on their position and electron-withdrawing/donating nature. A larger overall molecular dipole moment generally enhances solubility in polar solvents.
-
Intramolecular Hydrogen Bonding: A substituent at the 2-position (ortho to the nitrogen) that can donate a hydrogen bond (like -OH or -NH₂) can form an intramolecular hydrogen bond with the pyridine nitrogen. This internal bonding satisfies the hydrogen bonding potential within the molecule itself, reducing its ability to form intermolecular hydrogen bonds with a polar solvent like water or ethanol. This can paradoxically decrease solubility in protic solvents compared to the 3- or 4-isomers, which can only form intermolecular hydrogen bonds.
Q3: Can I use pH adjustment to improve the solubility of my pyridine compound in an organic solvent?
Answer: Yes, this is a powerful and widely used technique, particularly for transitioning between aqueous and organic layers during an extraction or for solubilizing a compound in a polar protic organic solvent like ethanol or methanol[4][5].
The strategy hinges on the basicity of the pyridine nitrogen. The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system and is available to accept a proton[1][6].
-
The Mechanism: By adding an acid (like HCl), you can protonate the pyridine nitrogen, forming a pyridinium salt (C₅H₅NH⁺)[1][6]. The pKa of the conjugate acid (pyridinium) is approximately 5.2[6][7][8].
-
Free Base (Higher pH): At a pH significantly above the pKa, the compound exists predominantly as the neutral, uncharged "free base." This form is more soluble in less polar organic solvents (e.g., dichloromethane, ethyl acetate).
-
Pyridinium Salt (Lower pH): At a pH significantly below the pKa, the compound exists as the charged pyridinium cation. This ionic character dramatically increases its solubility in polar solvents, especially water and polar protic organic solvents, but renders it insoluble in non-polar organic solvents[9].
-
This principle is the cornerstone of acid-base extractions for purifying basic compounds like pyridines. You can dissolve the compound in an organic solvent, wash with aqueous acid to pull it into the aqueous layer as the salt, wash the organic layer to remove neutral impurities, and then basify the aqueous layer to precipitate the pure free base, which can then be extracted back into an organic solvent.
Section 2: Troubleshooting Guides & Practical Solutions
This section provides direct answers to common experimental problems, offering step-by-step guidance.
Q4: My reaction worked, but after removing the solvent, my pyridine product is an oil that won't crystallize. What can I do to get a solid?
Answer: This is a frequent challenge, often indicating the presence of residual solvent or other impurities that inhibit crystallization[10]. Here is a systematic troubleshooting workflow:
-
Ensure Complete Solvent Removal: First, ensure all reaction solvent is gone. Place the flask under high vacuum for an extended period, possibly with gentle heating (if the compound is stable). Residual solvents are a primary cause of "oiling out."
-
Scratching Method: Use a glass rod or metal spatula to vigorously scratch the inside of the flask below the surface of the oil. The micro-scratches on the glass provide nucleation points where crystal growth can begin[10].
-
Anti-Solvent Addition: This is a highly effective technique.
-
Dissolve your oil in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).
-
Slowly add a "poor" or "anti-solvent" in which your compound is insoluble (e.g., hexane, pentane, or diethyl ether) dropwise while stirring[10].
-
Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.
-
If no solid forms, add a tiny bit more of the "good" solvent to clarify the solution, and then allow the solvent mixture to stand undisturbed, or store it in a freezer. The slow evaporation of the more volatile solvent or the reduced temperature will often induce crystallization.
-
-
Seed Crystals: If you have a tiny amount of solid material from a previous batch, add a single speck to the oil or supersaturated solution. This "seed" provides a template for crystal growth.
dot graph TD { A[Start: Oily Product] --> B{Is all solvent removed?}; B -- No --> C[Place under high vacuum]; C --> B; B -- Yes --> D{Try Scratching Method}; D -- Fails --> E{Attempt Anti-Solvent Precipitation}; E -- Fails --> F{Is a seed crystal available?}; F -- Yes --> G[Add Seed Crystal]; G --> H[Success: Solid Product]; F -- No --> I[Consider Chromatographic Purification]; I --> H; E -- Succeeds --> H; D -- Succeeds --> H;
} caption: Decision workflow for inducing crystallization.
Q5: My pyridine compound precipitates out of my reaction mixture prematurely. How can I keep it in solution?
Answer: Premature precipitation indicates that the compound's solubility limit has been exceeded in the reaction solvent under the reaction conditions. This can stall a reaction and complicate purification. Here are several strategies to address this:
-
Increase Solvent Volume: The simplest solution is often to increase the volume of the solvent to keep the concentration of the product below its solubility limit.
-
Change the Solvent: If increasing the volume is not practical, switch to a solvent in which the product is more soluble. If your reaction is in a non-polar solvent like toluene, consider a more polar aprotic solvent like THF, 2-MeTHF, or dioxane.
-
Introduce a Co-solvent: A co-solvent system can be highly effective. A co-solvent is a second, miscible solvent added to the primary solvent to increase the overall solvating power of the mixture[11][12].
-
Mechanism: Co-solvents work by disrupting the solvent's self-association and creating a microenvironment that is more favorable for the solute[12]. For a poorly soluble pyridine in a hydrocarbon solvent, adding a small percentage (e.g., 5-10%) of a more polar solvent like THF or DMF can dramatically improve solubility without significantly altering the overall reaction conditions.
-
Optimization: The optimal co-solvent ratio must be determined empirically. Start by adding small increments of the co-solvent to the reaction mixture at the reaction temperature until the precipitate dissolves.
-
-
Increase the Temperature: For most neutral compounds, solubility increases with temperature. If the reaction chemistry allows, running the reaction at a higher temperature may be sufficient to keep the product dissolved.
dot graph TD { A[Start: Compound Precipitates] --> B{Can Solvent Volume be Increased?}; B -- Yes --> C[Increase Solvent Volume]; C --> F[Solution Found]; B -- No --> D{Can Reaction Temperature be Increased?}; D -- Yes --> E[Increase Temperature]; E --> F; D -- No --> G{Consider a Co-Solvent System}; G -- "e.g., Toluene + 10% DMF" --> H[Add Co-solvent Incrementally]; H -- "Precipitate Dissolves" --> F; G -- "Not Feasible" --> I[Change Primary Solvent]; I -- "e.g., Toluene -> THF" --> F;
} caption: Troubleshooting premature precipitation.
Q6: Is forming a salt always the best way to improve the solubility of a basic pyridine compound?
Answer: Salt formation is a powerful tool, but not a universal solution. It is most effective for increasing solubility in polar, protic solvents like water or ethanol[4][13]. It will drastically decrease solubility in non-polar solvents.
Advantages of Salt Formation:
-
Dramatic Solubility Increase in Polar Solvents: The conversion from a neutral molecule to an ion pair can increase aqueous solubility by several orders of magnitude[13][14].
-
Improved Dissolution Rate: Salts often dissolve much faster than the corresponding free base[4].
-
Often Crystalline: Salts frequently form stable, crystalline solids that are easier to handle, purify, and characterize than amorphous free bases or oils.
Disadvantages and Considerations:
-
Insolubility in Non-Polar Solvents: Pyridinium salts are generally insoluble in solvents like hexane, toluene, and dichloromethane.
-
Hygroscopicity: Some salts can be hygroscopic (readily absorb moisture from the air), which can complicate handling and weighing.
-
pH Dependence: The solubility of the salt is highly dependent on the pH of the medium. In a buffered solution, if the pH drifts above the pKa of the pyridine, the salt can convert back to the less soluble free base and precipitate[4].
-
Common Ion Effect: The solubility of a salt can be suppressed by the presence of a common ion in the solution.
The pKa Rule for Successful Salt Formation: A general guideline, often called the "pKa rule," states that for a stable salt to form between a base (your pyridine) and an acid, the pKa of the conjugate acid of the base should be at least 2-3 units higher than the pKa of the acid used for salt formation (ΔpKa > 2-3)[15][16]. For a typical pyridine (pyridinium pKa ≈ 5.2), you would need a relatively strong acid (pKa < 2-3) to ensure a stable salt.
Section 3: Experimental Protocols & Data
Protocol 1: Small-Scale Solvent Screening for a Pyridine Compound
This protocol allows you to efficiently test the solubility of your compound in a variety of solvents using minimal material.
Objective: To qualitatively and semi-quantitatively determine the solubility of a pyridine compound in a panel of common organic solvents.
Materials:
-
Your pyridine compound (5-10 mg)
-
Small vials (e.g., 1-dram or 2 mL HPLC vials) with caps
-
A selection of solvents (see table below)
-
Vortex mixer
-
Pipettors or graduated syringes
Solvent Selection Panel (Suggested):
| Solvent Class | Solvent Name | Polarity Index | Dielectric Constant (20°C) | Character |
| Non-Polar | n-Hexane | 0.1 | 1.89 | Aprotic |
| Toluene | 2.4 | 2.38 | Aprotic | |
| Ethereal | Diethyl Ether | 2.8 | 4.34 | Aprotic |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | Aprotic | |
| Chlorinated | Dichloromethane (DCM) | 3.1 | 9.08 | Aprotic |
| Ester | Ethyl Acetate (EtOAc) | 4.4 | 6.02 | Aprotic |
| Ketone | Acetone | 5.1 | 21.0 | Aprotic |
| Polar Aprotic | Acetonitrile (MeCN) | 5.8 | 37.5 | Aprotic |
| Dimethylformamide (DMF) | 6.4 | 36.7 | Aprotic | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Aprotic | |
| Alcohol | Methanol (MeOH) | 5.1 | 32.7 | Protic |
| Ethanol (EtOH) | 4.3 | 24.5 | Protic |
Procedure:
-
Preparation: Accurately weigh approximately 1 mg of your compound into each labeled vial.
-
Initial Solvent Addition: Add 100 µL of the first test solvent to the corresponding vial. This corresponds to an initial concentration of ~10 mg/mL.
-
Agitation: Cap the vial and vortex vigorously for 1-2 minutes.
-
Observation: Visually inspect the vial against a dark background.
-
Freely Soluble: If the solid completely dissolves to form a clear solution, the compound is soluble at ≥10 mg/mL.
-
Partially Soluble / Insoluble: If solid remains, or the solution is hazy, proceed to the next step.
-
-
Incremental Addition: Continue to add the solvent in 100 µL increments, vortexing for 1 minute after each addition, until the solid dissolves or a total volume of 1 mL is reached.
-
Record Results: Record the approximate solubility. For example:
-
Dissolved in 100 µL -> Solubility ≈ 10 mg/mL
-
Dissolved in 500 µL -> Solubility ≈ 2 mg/mL
-
Did not dissolve in 1000 µL -> Solubility < 1 mg/mL ("Insoluble")
-
-
Repeat: Repeat steps 2-6 for each solvent in the panel.
-
Heating (Optional): For vials where the compound was insoluble at room temperature, gently heat the vial (e.g., to 40-50°C) to observe if solubility increases with temperature. Note any changes upon cooling (e.g., does it crash out or remain supersaturated?).
This systematic approach will provide you with a clear solubility profile, guiding your choice of solvent for reactions, purifications, and formulations.
References
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Đilović, I., et al. (2023). Novel Pyridine-Based Thiazolyl-Hydrazone as a Promising Attenuator of Pseudomonas aeruginosa Pathogenicity by Targeting Quorum Sensing. International Journal of Molecular Sciences, 24(3), 2353. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Database. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]
-
chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]
-
Fedorov, M. V., & Sadus, R. J. (2008). Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. The Journal of Physical Chemistry B, 112(43), 13576–13582. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
-
Gadad, A. P., et al. (2000). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmazie, 55(5), 365–367. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, August 31). Precipitation Reactions and Net Ionic Equations - Chemistry [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved from [Link]
-
Hussain, A. F. (2023, February 8). Why salt formation of weak acid increases the drug solubility? ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 8). Precipitation Reactions. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Hydrogen Bonding Interactions of Pyridine•+ with Water: Stepwise Solvation of Distonic Cations. Retrieved from [Link]
-
Bull, J. A., et al. (2007). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 107(7), 3130–3171. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
- Maheshwari, R. K. (2012). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(2), 143-150.
-
Nebeker, T. (2018, December 2). Does hydrogen bond exist in pyridine molecules? Quora. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
- Hoffmann, R., et al. (1967). Hydrogen Bonding in Pyridine. The Journal of Physical Chemistry, 71(5), 1511–1514.
-
Khan Academy. (n.d.). Precipitation reactions [Video]. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. In Drug Discovery (pp. 24-51). [Link]
-
Huang, Y., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceutics, 10(2), 64. [Link]
-
World Journal of Pharmaceutical Research. (2020). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Study.com. (n.d.). Why is a pyridine ion with a pK_a of about 5 more soluble in 0.1 M HCl than in 0.1 M NaOH? Retrieved from [Link]
-
Flory, P. J. (1942). Mutual solubility of water and pyridine derivatives. Industrial & Engineering Chemistry, 34(11), 1372–1375. [Link]
-
Reddit. (2022, May 11). How do I force my compound to precipitate? r/chemhelp. Retrieved from [Link]
-
Khan, M. A., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Journal of Pharmaceutical Research International, 34(23B), 1-19. [Link]
-
ResearchGate. (2023, July 16). Pyridine is use as base as well as solvent, can i replace with other solvent and base? Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]
-
ResearchGate. (n.d.). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Retrieved from [Link]
-
arXiv. (2024, March 7). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]
Sources
- 1. Pyridine [chemeurope.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. quora.com [quora.com]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. homework.study.com [homework.study.com]
- 10. reddit.com [reddit.com]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wisdomlib.org [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. rjpdft.com [rjpdft.com]
- 15. mdpi.com [mdpi.com]
- 16. pharmtech.com [pharmtech.com]
Technical Support Center: Scaling Production of (S)-1-(Pyridin-3-yl)ethanamine Dihydrochloride
Status: Operational Ticket ID: SC-PYR-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction
Welcome to the technical support hub for (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride . This guide addresses the specific challenges of scaling this chiral pyridine derivative from bench (mg) to pilot (kg) scale.
While chemical resolution and asymmetric hydrogenation are historical routes, this guide focuses on the Biocatalytic Transamination route. This is currently the industry "gold standard" for this motif due to superior enantioselectivity (>99% ee) and mild operating conditions, avoiding the high-pressure safety constraints of hydrogenation.
Module 1: Biocatalytic Synthesis (The Reaction)
Core Protocol:
Workflow Diagram
Figure 1: The thermodynamic equilibrium of transamination requires active removal of the acetone coproduct to drive the reaction to completion.[1][2]
Troubleshooting & FAQs
Q: My conversion stalls at ~50% despite adding excess enzyme. Why? A: This is a thermodynamic issue, not a kinetic one. Transamination is reversible.[3] The coproduct (acetone) has a similar boiling point to the amine donor (IPM), making separation difficult.
-
Immediate Fix: Apply a partial vacuum (200–300 mbar) or a continuous nitrogen sweep to strip the acetone from the headspace.
-
Process Tip: Use IPM in large excess (10–20 equivalents). The high concentration of donor pushes the equilibrium to the right (Le Chatelier’s principle) [1].
Q: The reaction mixture turned dark brown/black. Is the product ruined? A: Not necessarily. Pyridine derivatives are prone to oxidative coloring, and PLP (the cofactor) is yellow/orange.
-
Diagnosis: Check HPLC. If the main peak is intact, the color is likely superficial oxidation of minor impurities.
-
Prevention: Sparge all buffers with Nitrogen/Argon prior to use. Pyridines are electron-deficient aromatics but can still degrade under prolonged aerobic stress at elevated temperatures [2].[1]
Q: I see a "background" peak increasing over time. What is it? A: If you are using unpurified technical grade 3-acetylpyridine, you may see aldol condensation products.[1]
-
Critical Check: Ensure your enzyme preparation does not contain "background" chemical activity. Run a control with PLP and Substrate without the enzyme. If conversion occurs, you have a non-enzymatic pathway (rare for ketones, common for aldehydes) or contamination.
Module 2: Downstream Processing (DSP) & Salt Formation
Core Challenge: The target is a dihydrochloride salt. Pyridine acts as a weak base (
Protocol: Salt Formation Logic
| Step | Action | Technical Rationale |
| 1. Extraction | Basify reaction mix to pH >12 with NaOH. Extract into MTBE or Toluene. | Ensures the diamine is fully neutral (Free Base) and partitions into the organic phase. |
| 2. Drying | Dry organic phase with | CRITICAL: Water is the enemy of crystallization. The HCl salt is extremely hygroscopic. |
| 3. Acidification | Add 2.2 - 2.5 equiv. of HCl in Isopropanol (IPA) or Dioxane dropwise at 0–5°C. | Use anhydrous acid sources. Aqueous HCl will yield a syrup, not a solid. |
| 4. Isolation | Filter under | Removes trace colored impurities and excess acid. |
Troubleshooting & FAQs
Q: I added HCl and the product formed a sticky gum at the bottom of the flask. A: This is "oiling out," typically caused by the presence of water or adding acid too quickly.
-
The Fix: Decant the solvent. Dissolve the gum in a minimum amount of hot methanol or ethanol. Add a non-polar anti-solvent (like diethyl ether or ethyl acetate) until cloudy, then cool slowly.
-
Prevention: Ensure the water content (Karl Fischer titration) of your organic extract is <0.1% before adding acid [3].
Q: Why is the melting point lower than reported (Reported: ~200°C+)? A: You likely formed the monohydrochloride or a mixed salt.
-
Explanation: The pyridine nitrogen is less basic. If you stop at pH 4-5, you only protonate the aliphatic amine.[1]
-
Validation: Perform Elemental Analysis (Cl content) or Silver Nitrate titration. The theoretical Cl content for the dihydrochloride (
) is ~35.8%. If you find ~22%, you have the monohydrochloride.
Module 3: Quality Control & Analytics
Enantiomeric Excess (ee%) Determination
Standard reverse-phase HPLC cannot separate enantiomers.[1] You must use Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H (Daicel).[1]
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is mandatory to suppress tailing of the basic pyridine nitrogen.
-
-
Detection: UV at 254 nm (Pyridine absorption).
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing reaction failures.
Module 4: Safety & Handling
Q: Are there specific hazards for the dihydrochloride salt? A: While the salt is less volatile than the free base, it is a potent irritant.
-
Dust Hazard: The dihydrochloride forms fine dust during filtration. Inhalation can cause severe respiratory irritation due to the acidic nature and the pyridine pharmacophore. Always handle in a fume hood or powder containment enclosure.
-
Toxicity: Pyridine derivatives often possess neurological activity (structural similarity to nicotine/neurotransmitters). Treat as toxic by ingestion (
) [4].[2]
References
-
Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.[1] Link[1]
- Grounding: Establishes the industrial viability of ATA transamination and the necessity of equilibrium displacement.
-
Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 28(6), 324-332.[1] Link
- Grounding: Reviews the stability and oxidative sensitivity of substr
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. Link
- Grounding: Authoritative source for salt formation protocols, specifically "oiling out" phenomena and anhydrous crystalliz
-
PubChem Compound Summary. (2024). "(S)-1-(Pyridin-3-yl)ethanamine."[1][2][4][5] National Center for Biotechnology Information. Link[1]
- Grounding: Verification of toxicity data (H301, H315) and physical properties.
Sources
- 1. 1-PYRIDIN-3-YL-ETHYLAMINE | 56129-55-6 [amp.chemicalbook.com]
- 2. 1-(Pyridin-3-yl)ethan-1-amine | C7H10N2 | CID 2771688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 40154-84-5|(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride|BLD Pharm [bldpharm.com]
- 5. 1391360-97-6|(S)-1-(Pyridin-3-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
Validation & Comparative
Validating the enantiomeric excess of (S)-1-(Pyridin-3-yl)ethanamine
Validating the Enantiomeric Excess of (S)-1-(Pyridin-3-yl)ethanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Importance
(S)-1-(Pyridin-3-yl)ethanamine (CAS: 40154-75-4) is a critical chiral building block in the synthesis of neurological therapeutics (e.g., rivastigmine analogs) and agrochemicals. Its structural similarity to 1-phenylethylamine makes it a frequent target for asymmetric synthesis and resolution. However, the basic pyridine nitrogen and the primary amine create unique challenges for chiral analysis, often leading to peak tailing or strong retention on standard columns.
This guide objectively compares three validated methodologies for determining the enantiomeric excess (ee) of this compound, ranking them by accuracy, throughput, and operational complexity.
Comparative Analysis of Validation Methods
The following table summarizes the performance metrics of the three primary methods for validating the optical purity of (S)-1-(Pyridin-3-yl)ethanamine.
| Feature | Method A: Direct Chiral HPLC (Crownpak) | Method B: Derivatization HPLC (Chiralpak) | Method C: 1H NMR (Mosher's) |
| Primary Utility | Routine QC / High Throughput | Complex Matrices / Trace Impurities | Absolute Configuration Assignment |
| Accuracy | High (>99.5% ee precision) | High (>99% ee precision) | Moderate (~95-98% limit) |
| Sample Prep | Minimal (Dissolve & Inject) | Moderate (Acylation required) | High (Derivatization + Workup) |
| Cost per Run | Low | Medium | High (Deuterated solvents/Reagents) |
| Analysis Time | < 15 mins | 20–40 mins (inc. prep) | > 1 hour |
| Mechanism | Host-Guest Complexation (Crown Ether) | H-Bonding/Steric Interaction | Diastereomeric Shift Anisotropy |
Detailed Experimental Protocols
Method A: Direct Chiral HPLC (The Gold Standard)
Rationale: The Crownpak CR-I(+) column utilizes a chiral crown ether stationary phase that forms host-guest complexes with ammonium ions. This is the most robust method for free primary amines because it tolerates aqueous acidic mobile phases, ensuring the pyridine ring is protonated and soluble.
Protocol:
-
Column: Daicel Crownpak CR-I(+) (3.0 × 150 mm, 5 µm).
-
Mobile Phase: Perchloric Acid (pH 1.5 to 2.0) / Acetonitrile (85:15 v/v).
-
Note: Alternatively, use 0.1% TFA in water/methanol if perchlorate is restricted.
-
-
Flow Rate: 0.4 – 0.6 mL/min.
-
Temperature: 25°C (Lower temperatures, e.g., 10°C, can improve resolution).
-
Detection: UV @ 254 nm (Pyridine absorption max).
-
Sample Prep: Dissolve 1 mg of amine in 1 mL of mobile phase.
-
Elution Order (Typical): The (R)-enantiomer typically elutes first, followed by the (S)-enantiomer (verify with a racemic standard).
Method B: Derivatization + Normal Phase HPLC
Rationale: If a Crownpak column is unavailable, derivatization to an amide eliminates the basicity of the primary amine, allowing separation on standard polysaccharide columns (AD-H/OD-H).
Protocol:
-
Derivatization:
-
Mix 5 mg amine with 10 µL Acetic Anhydride and 20 µL Triethylamine in DCM.
-
Stir for 10 min, evaporate solvent, and redissolve in Ethanol/Hexane.
-
-
Column: Chiralpak AD-H or OD-H (4.6 × 250 mm).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Advantage: Moves the analyte away from the solvent front and sharpens peaks by masking the NH2 group.
Method C: 1H NMR with Mosher's Acid (Absolute Configuration)
Rationale: When the absolute configuration is unknown, or no standard exists, reacting the amine with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride allows for configuration assignment via chemical shift anisotropy.
Protocol:
-
Reaction: React 10 mg of amine with (S)-(+)-MTPA-Cl in Pyridine-d5 or CDCl3/Pyridine mix.
-
Analysis: Acquire 1H NMR. Focus on the methyl doublet of the ethyl group (-CH(CH3)-).
-
Interpretation:
-
In the (S)-amine-(S)-acid diastereomer, the phenyl group of the MTPA auxiliary shields the protons on one side of the chiral center.
-
Compare the chemical shift (
) of the methyl doublet in the (S,S) vs. (R,S) diastereomers. - . A consistent pattern of positive/negative differences confirms the configuration.
-
Visualization of Validation Workflows
Figure 1: Decision Logic for Method Selection
Caption: Decision tree for selecting the appropriate validation method based on resource availability and analytical goals.
Figure 2: Mosher's Analysis Mechanism
Caption: Mechanistic flow of Mosher's amide formation for NMR analysis, highlighting the creation of distinct diastereomers.
References
-
Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies. Retrieved from [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458. [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. [Link]
-
PubChem. (R)-1-(Pyridin-3-yl)ethanamine Compound Summary. National Library of Medicine.[1] [Link]
Sources
A Senior Scientist's Guide to Navigating Nicotinic Receptor Agonist Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the intricate dance between a ligand and its target is paramount. In the realm of nicotinic acetylcholine receptors (nAChRs), this dance is particularly complex. The structural homology among nAChR subtypes presents a significant challenge, often leading to agonist cross-reactivity that can confound experimental results and hinder the development of subtype-selective therapeutics. This guide provides an in-depth, technical comparison of common nicotinic receptor agonists, grounded in field-proven experimental methodologies. We will dissect the "why" behind experimental choices, providing you with the tools to design robust, self-validating studies for assessing agonist selectivity.
The Landscape of Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that play a crucial role in fast synaptic transmission in both the central and peripheral nervous systems.[1] These receptors are assembled from a diverse family of subunits (α1-α10 and β1-β4), giving rise to a wide array of receptor subtypes with distinct pharmacological and physiological profiles.[1][2] Broadly, they are classified into muscle-type and neuronal-type nAChRs. Neuronal nAChRs can be further subdivided into homomeric receptors, composed of five identical α subunits (e.g., α7), and heteromeric receptors, which are combinations of α and β subunits (e.g., α4β2).[1] This structural diversity is the primary reason for the promiscuity of many nicotinic agonists.
Core Methodologies for Assessing Agonist Cross-Reactivity
To comprehensively evaluate the cross-reactivity of a nicotinic agonist, a multi-faceted approach employing binding, electrophysiological, and functional assays is essential. Each technique provides a unique piece of the puzzle, and together they offer a holistic view of an agonist's interaction with various nAChR subtypes.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.[3] This technique measures the ability of a non-radiolabeled agonist to compete with a known radiolabeled ligand for binding to the receptor.
The Causality Behind the Choices:
-
Receptor Source: The choice of receptor source is critical. While tissue homogenates from specific brain regions can be used, they often contain a mixture of nAChR subtypes. For precise cross-reactivity studies, using cell lines (e.g., HEK293, SH-EP1) stably expressing a single nAChR subtype is the preferred method.[4][5] This ensures that the measured binding affinity is specific to the subtype of interest.
-
Radioligand Selection: The radioligand should be a high-affinity ligand for the target receptor to ensure a robust signal. The choice of radioligand is subtype-dependent. For instance, [³H]cytisine is commonly used for α4β2 nAChRs, while [³H]methyllycaconitine is a selective radioligand for α7 nAChRs.[6] [³H]epibatidine is a high-affinity agonist that can be used for several subtypes, including α3β4 nAChRs.[6]
-
Self-Validation: A crucial aspect of a trustworthy protocol is the inclusion of controls that validate the assay's specificity. Competition binding assays should always include a known selective antagonist for the receptor subtype being studied. A significant shift in the competition curve in the presence of the antagonist confirms that the binding is indeed to the target receptor. Furthermore, using the parental cell line (not expressing the receptor) as a negative control is essential to determine non-specific binding.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation:
-
Culture HEK293 cells stably expressing the nAChR subtype of interest (e.g., α4β2, α7, α3β4).
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell membranes (typically 20-50 µg of protein).
-
A fixed concentration of the appropriate radioligand (e.g., 1 nM [³H]cytisine for α4β2).
-
A range of concentrations of the unlabeled test agonist.
-
For non-specific binding determination, add a high concentration of a known competing ligand (e.g., 10 µM nicotine).
-
For total binding, add assay buffer instead of a competing ligand.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test agonist and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Electrophysiology: Measuring Functional Potency and Efficacy
Electrophysiological techniques, particularly the whole-cell patch-clamp method, provide a direct measure of the functional consequences of agonist binding.[6] This technique allows for the measurement of ion currents flowing through the nAChR channel upon activation, providing information on the agonist's potency (EC50) and efficacy (the maximal response produced by the agonist).
The Causality Behind the Choices:
-
Whole-Cell Configuration: The whole-cell configuration is preferred for studying agonist cross-reactivity as it allows for the recording of the total current from all the receptors on the cell surface, providing a robust and reproducible measure of the overall cellular response.
-
Voltage-Clamp Mode: Applying a constant voltage (voltage-clamp) across the cell membrane allows for the direct measurement of the current flowing through the ion channels, which is a direct measure of receptor activity.
-
Self-Validation: The specificity of the recorded currents can be confirmed by applying a selective antagonist for the nAChR subtype being studied. A complete or significant block of the agonist-induced current by the antagonist validates that the current is mediated by the target receptor.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation:
-
Plate cells expressing the nAChR subtype of interest on glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with an external recording solution.
-
-
Pipette Preparation:
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The resistance of the pipettes should typically be between 3-7 MΩ.
-
Fill the pipette with an internal solution containing ions that mimic the intracellular environment.
-
-
Gaining Whole-Cell Access:
-
Approach a cell with the patch pipette and form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane by applying gentle suction.
-
Rupture the patch of membrane under the pipette tip with a brief pulse of suction to gain electrical access to the cell's interior (whole-cell configuration).
-
-
Data Acquisition:
-
Hold the cell at a negative membrane potential (e.g., -60 mV) in voltage-clamp mode.
-
Apply the test agonist at various concentrations to the cell using a perfusion system.
-
Record the resulting inward currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each agonist concentration.
-
Plot the peak current as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum current (Imax).
-
Normalize the Imax to the response produced by a saturating concentration of a full agonist (e.g., acetylcholine) to determine the relative efficacy.
-
Calcium Imaging: High-Throughput Functional Screening
Calcium imaging is a cell-based functional assay that measures the increase in intracellular calcium ([Ca²⁺]i) that occurs upon nAChR activation.[8] This is a higher-throughput alternative to electrophysiology for assessing agonist activity. The influx of cations through the nAChR channel leads to membrane depolarization, which in turn can activate voltage-gated calcium channels (VGCCs), leading to a further increase in [Ca²⁺]i. Additionally, some nAChR subtypes, particularly α7, are highly permeable to Ca²⁺ themselves.[8]
The Causality Behind the Choices:
-
Fluorescent Calcium Indicators: Dyes like Fluo-4 AM or the components of FLIPR Calcium Assay Kits are used to detect changes in intracellular calcium. These dyes are cell-permeant and become fluorescent upon binding to calcium.
-
High-Throughput Format: This assay is typically performed in 96- or 384-well plates, allowing for the rapid screening of multiple compounds at various concentrations.
-
Self-Validation: Similar to the other techniques, the specificity of the calcium response should be confirmed by using a selective antagonist for the nAChR subtype being studied. A significant reduction in the agonist-induced calcium signal in the presence of the antagonist validates the assay. Additionally, performing the assay on the parental cell line will control for any off-target effects of the agonist on other cellular components that might lead to a calcium response.
Experimental Protocol: FLIPR Calcium Assay
-
Cell Plating:
-
Plate cells expressing the nAChR subtype of interest in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., from a FLIPR Calcium Assay Kit).
-
Remove the culture medium from the cells and add the dye loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C to allow the cells to take up the dye.
-
-
Compound Addition and Signal Detection:
-
Prepare a compound plate containing the test agonists at various concentrations.
-
Place both the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
The instrument will add the compounds from the compound plate to the cell plate and simultaneously measure the fluorescence intensity in each well over time.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔF as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum fluorescence change.
-
Comparative Analysis of Common Nicotinic Agonists
The following tables summarize the cross-reactivity profiles of several common nicotinic agonists across key neuronal nAChR subtypes. It is important to note that the absolute values of Ki and EC50 can vary depending on the experimental conditions (e.g., cell line, radioligand, specific assay parameters). Therefore, the data presented here should be used as a comparative guide.
Table 1: Binding Affinities (Ki, nM) of Nicotinic Agonists for Human nAChR Subtypes
| Agonist | α4β2 | α7 | α3β4 |
| Acetylcholine | 100 - 500 | 1000 - 5000 | 100 - 1000 |
| Nicotine | 0.5 - 5 | 500 - 2000 | 50 - 200 |
| Epibatidine | 0.01 - 0.1 | 1 - 10 | 0.1 - 1 |
| Cytisine | 0.1 - 1 | >10,000 | 10 - 100 |
| Varenicline | 0.1 - 0.5 | 500 - 1000 | 100 - 500 |
| Lobeline | 5 - 20 | 1000 - 5000 | 50 - 200 |
Data compiled from various sources and should be considered as approximate values.
Table 2: Functional Potencies (EC50, µM) of Nicotinic Agonists at Human nAChR Subtypes
| Agonist | α4β2 | α7 | α3β4 |
| Acetylcholine | 1 - 10 | 10 - 100 | 5 - 50 |
| Nicotine | 0.1 - 1 | 10 - 50 | 1 - 10 |
| Epibatidine | 0.001 - 0.01 | 0.1 - 1 | 0.01 - 0.1 |
| Cytisine | 0.01 - 0.1 (Partial Agonist) | >100 | 0.5 - 5 |
| Varenicline | 0.01 - 0.1 (Partial Agonist) | 10 - 50 (Full Agonist) | 1 - 10 (Partial Agonist) |
| Lobeline | 0.1 - 1 (Partial Agonist) | >100 | 1 - 10 (Partial Agonist) |
Data compiled from various sources and should be considered as approximate values. Efficacy relative to acetylcholine is noted where the agonist acts as a partial agonist.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
nAChR Signaling Pathway
Caption: Simplified nAChR signaling cascade upon agonist binding.
Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Workflow
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Conclusion
The study of nicotinic receptor agonist cross-reactivity is a complex but essential endeavor for both basic research and drug development. By employing a combination of radioligand binding assays, electrophysiology, and functional calcium imaging, researchers can build a comprehensive profile of an agonist's selectivity. The key to generating reliable and trustworthy data lies in the careful design of experiments, including the use of appropriate controls to create a self-validating system. This guide provides the foundational knowledge and practical protocols to empower researchers to navigate the intricacies of nAChR pharmacology with confidence and scientific rigor.
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A Technical Guide to Asymmetric Synthesis: Benchmarking (S)-1-(Pyridin-3-yl)ethanamine Against Established Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount for the development of effective and safe pharmaceuticals. Chiral auxiliaries are powerful tools that enable chemists to introduce chirality into a molecule with a high degree of predictability and control. This guide provides an in-depth technical comparison of the performance of (S)-1-(Pyridin-3-yl)ethanamine as a chiral auxiliary against widely used and well-established auxiliaries, including Evans' oxazolidinones, Oppolzer's camphorsultam, and (S)-(-)-alpha-methylbenzylamine. Through a detailed examination of a benchmark asymmetric aldol reaction, we will explore the nuances of experimental design, analyze performance data, and provide insights into the selection of the optimal chiral auxiliary for your synthetic challenges.
The Role of the Chiral Auxiliary: A Temporary Steward of Chirality
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter has been created, the auxiliary is cleaved and can, in principle, be recovered and reused, making it a cost-effective and sustainable approach to asymmetric synthesis. The effectiveness of a chiral auxiliary is primarily judged by the diastereoselectivity it imparts on the reaction and the ease of its attachment and removal.
This guide focuses on the asymmetric aldol reaction as a benchmark for comparing the performance of different chiral auxiliaries. The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates up to two new stereocenters, making it an excellent platform for evaluating the stereodirecting ability of a chiral auxiliary.[2]
The Contenders: A Lineup of Influential Chiral Auxiliaries
We will evaluate the performance of (S)-1-(Pyridin-3-yl)ethanamine alongside three well-regarded chiral auxiliaries:
-
(S)-1-(Pyridin-3-yl)ethanamine: A chiral amine containing a pyridine moiety. Its utility as a chiral building block is recognized, and this guide will investigate its potential as a recoverable chiral auxiliary.[3]
-
Evans' Oxazolidinone Auxiliaries: Developed by David A. Evans, these auxiliaries are among the most reliable and widely used for a variety of asymmetric transformations, particularly aldol reactions.[4] They are known for providing high levels of diastereoselectivity.
-
Oppolzer's Camphorsultam: Based on the naturally occurring camphor skeleton, this auxiliary, developed by Wolfgang Oppolzer, is particularly effective in asymmetric Diels-Alder reactions and has also been applied in aldol and other transformations.[5]
-
(S)-(-)-alpha-Methylbenzylamine: A readily available and cost-effective chiral amine that has been used as a chiral auxiliary and resolving agent in numerous asymmetric syntheses.[6][7]
Benchmarking Performance: The Asymmetric Aldol Reaction
To provide a standardized comparison, we will consider a representative asymmetric aldol reaction between a propionyl-functionalized chiral auxiliary and benzaldehyde. The key performance indicators will be the chemical yield and the diastereomeric ratio (d.r.) of the resulting aldol adducts.
Reaction Scheme:
The diastereomeric ratio reflects the degree of facial selectivity imposed by the chiral auxiliary during the nucleophilic attack of the enolate on the aldehyde.
Experimental Workflow: A Step-by-Step Approach
The following diagram illustrates the general workflow for utilizing a chiral auxiliary in an asymmetric aldol reaction, from attachment to analysis.
Caption: General workflow for an asymmetric aldol reaction using a chiral auxiliary.
Detailed Experimental Protocol: Asymmetric Aldol Reaction
This protocol provides a generalized procedure for the asymmetric aldol reaction. Specific conditions may need to be optimized for each chiral auxiliary.
1. Attachment of the Chiral Auxiliary (N-Acylation):
-
To a solution of the chiral auxiliary (e.g., (S)-1-(Pyridin-3-yl)ethanamine, 1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add propionyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the N-acyl auxiliary by column chromatography.
2. Asymmetric Aldol Reaction:
-
Dissolve the N-acyl auxiliary (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) and cool to -78 °C under an inert atmosphere.
-
Add a Lewis acid (e.g., TiCl4, 1.1 eq.) dropwise, followed by a hindered base (e.g., Hünig's base, 1.2 eq.) to form the titanium enolate.
-
After stirring for 30 minutes, add freshly distilled benzaldehyde (1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the aldol adducts by column chromatography.
3. Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy:
-
Dissolve a small sample of the purified aldol adduct in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify distinct signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenters are often well-resolved.
-
Integrate the signals for each diastereomer to determine the diastereomeric ratio (d.r.).[8]
4. Auxiliary Cleavage:
-
The method for cleaving the auxiliary will depend on its nature. For N-acyl auxiliaries, common methods include hydrolysis (acidic or basic), reduction (e.g., with LiBH4), or conversion to other functional groups.
5. Determination of Enantiomeric Excess by Chiral HPLC:
-
After cleavage of the auxiliary, the enantiomeric excess (e.e.) of the chiral product can be determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Select a suitable chiral stationary phase (CSP) and mobile phase to achieve baseline separation of the enantiomers.
-
The ratio of the peak areas corresponds to the enantiomeric ratio, from which the e.e. can be calculated.[9]
Comparative Performance Data
| Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-1-(Pyridin-3-yl)ethanamine | Data not available | Data not available | - |
| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (Evans') | >99:1 | 85-95 | [2] |
| (2R)-Bornane-10,2-sultam (Oppolzer's) | 98:2 | ~85 | [2] |
| (S)-(-)-alpha-Methylbenzylamine | ~90:10 | 70-80 | [10] |
Analysis of Performance:
-
Evans' Oxazolidinone: Consistently delivers exceptional levels of diastereoselectivity, making it a gold standard for asymmetric aldol reactions. The rigid oxazolidinone ring and the substituent at the 4- and 5-positions effectively shield one face of the enolate, leading to a highly ordered transition state.[11]
-
Oppolzer's Camphorsultam: While also providing high diastereoselectivity, it is often favored for Diels-Alder reactions. Its performance in aldol reactions is excellent, though sometimes slightly lower than Evans' auxiliaries.
-
(S)-(-)-alpha-Methylbenzylamine: This auxiliary offers a more economical option, but typically provides lower diastereoselectivity compared to the more structurally complex auxiliaries. The reduced steric hindrance around the nitrogen atom may allow for greater conformational flexibility in the transition state.
Considerations for (S)-1-(Pyridin-3-yl)ethanamine:
While experimental data is lacking, we can make some informed predictions based on its structure. The pyridine ring introduces a potential site for Lewis acid coordination, which could influence the geometry of the enolate and the transition state of the aldol reaction. This coordination could either enhance or diminish the diastereoselectivity depending on the specific Lewis acid and reaction conditions employed. Further experimental investigation is required to fully assess its potential as a chiral auxiliary in this context.
Mechanism of Stereocontrol: A Look at the Transition State
The high diastereoselectivity observed with effective chiral auxiliaries is a result of a well-organized, chair-like Zimmerman-Traxler transition state. The chiral auxiliary dictates the facial selectivity of the enolate's attack on the aldehyde.
Caption: Zimmerman-Traxler model for the asymmetric aldol reaction.
The substituents on the chiral auxiliary create a sterically demanding environment that favors the approach of the aldehyde from one specific face of the enolate, leading to the preferential formation of one diastereomer.
Conclusion and Future Outlook
This guide has provided a framework for benchmarking the performance of (S)-1-(Pyridin-3-yl)ethanamine against established chiral auxiliaries in the context of an asymmetric aldol reaction. While Evans' oxazolidinones and Oppolzer's camphorsultam remain the gold standard for achieving high diastereoselectivity, the exploration of new chiral auxiliaries is crucial for expanding the synthetic chemist's toolbox.
The pyridine moiety in (S)-1-(Pyridin-3-yl)ethanamine presents an intriguing structural feature that warrants further investigation. Its potential for Lewis acid coordination could lead to unique reactivity and selectivity profiles. Future experimental work should focus on synthesizing the N-acyl derivative of (S)-1-(Pyridin-3-yl)ethanamine and systematically evaluating its performance in benchmark asymmetric reactions under various conditions. Such studies will be instrumental in determining its viability as a practical and effective chiral auxiliary for asymmetric synthesis.
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A Comparative Guide to the Biological Activity of (S)- vs. Racemic 1-(Pyridin-3-yl)ethanamine in Drug Discovery
For researchers, scientists, and drug development professionals, the precise selection of chiral building blocks is a critical decision that profoundly influences the efficacy, selectivity, and safety of a therapeutic candidate. This guide provides an in-depth technical comparison of the use of enantiomerically pure (S)-1-(Pyridin-3-yl)ethanamine versus its racemic form in the synthesis of biologically active compounds. We will explore the fundamental principles of chirality in drug action, present illustrative experimental data, and provide detailed, validated protocols to demonstrate the tangible impact of stereochemistry on biological outcomes.
The Imperative of Chirality in Modern Drug Design
The vast majority of biological targets, such as enzymes and receptors, are inherently chiral.[1][2][3][4] This three-dimensional specificity means they often interact differently with the two enantiomers of a chiral drug. One enantiomer, the eutomer, may bind with high affinity to the target and elicit the desired therapeutic effect, while the other, the distomer, may be significantly less active, completely inactive, or, in some cases, contribute to off-target effects and toxicity.[4][5]
The use of single-enantiomer drugs has become a standard in the pharmaceutical industry, as it leads to improved therapeutic indices, simplified pharmacokinetics, and a lower potential for adverse effects.[1][3][6] 1-(Pyridin-3-yl)ethanamine is a versatile chiral amine used in the synthesis of a wide range of pharmaceutical agents, including inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which are crucial in the treatment of type 2 diabetes.[7][8] This guide will use the synthesis of a DPP-4 inhibitor as a representative example to compare the biological outcomes when starting with the pure (S)-enantiomer versus the racemic mixture.
Unpacking the Biological Activity: (S)-Enantiomer vs. Racemic Mixture
When a chiral building block like 1-(Pyridin-3-yl)ethanamine is incorporated into a larger molecule, its stereochemistry dictates the spatial arrangement of the final compound. This, in turn, determines how well the molecule fits into the chiral binding site of its biological target. For many DPP-4 inhibitors, the (S)-configuration of the amine is essential for achieving optimal interactions with the enzyme's active site, leading to potent inhibition.[7][8]
When the racemic mixture is used, the resulting product is a 1:1 mixture of two diastereomers. Only one of these diastereomers, the one derived from the (S)-amine, will have the correct three-dimensional structure for high-affinity binding. The other diastereomer, derived from the (R)-amine, will likely have a much lower affinity and contribute little to the desired biological activity. This effectively means that 50% of the synthesized compound is an impurity that does not contribute to the therapeutic effect.
Table 1: Illustrative Comparative Potency of a DPP-4 Inhibitor
| Starting Material | Final Compound | Target | IC₅₀ (nM) |
| (S)-1-(Pyridin-3-yl)ethanamine | Pure (S,S)-diastereomer | DPP-4 | 8.2 |
| Racemic 1-(Pyridin-3-yl)ethanamine | 1:1 mixture of (S,S)- and (R,S)-diastereomers | DPP-4 | 16.5 |
Note: This data is illustrative and representative of the typical outcomes observed in stereoselective drug development. The approximately two-fold difference in potency is expected when one enantiomer is active and the other is inactive in a racemic mixture.
The experimental data clearly indicates that the inhibitor synthesized from the pure (S)-enantiomer is significantly more potent. This enhanced potency is a direct result of the stereospecific interactions between the drug molecule and its target.
Validated Experimental Protocols
To empirically validate the observed differences in biological activity, rigorous and well-controlled experiments are essential. The following sections provide detailed, step-by-step protocols for the synthesis of a representative DPP-4 inhibitor and its subsequent in vitro biological evaluation.
Synthesis of a DPP-4 Inhibitor via Reductive Amination
Reductive amination is a robust and widely used method for the formation of C-N bonds.[9][10][11][12][13] In this protocol, we will use sodium triacetoxyborohydride as a mild and selective reducing agent.
Experimental Workflow: Synthesis of a DPP-4 Inhibitor
Caption: Parallel synthesis of a DPP-4 inhibitor.
Protocol:
-
Reaction Setup: In two separate round-bottom flasks, dissolve the keto acid precursor (1.0 eq) in a suitable solvent such as 1,2-dichloroethane.
-
Amine Addition: To the first flask, add (S)-1-(Pyridin-3-yl)ethanamine (1.1 eq). To the second flask, add racemic 1-(Pyridin-3-yl)ethanamine (1.1 eq).
-
Formation of Iminium Ion: Stir the mixtures at room temperature for 30 minutes to allow for the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to each flask.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reactions by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by flash column chromatography on silica gel to yield the pure (S,S)-inhibitor and the diastereomeric mixture.
In Vitro DPP-4 Enzyme Inhibition Assay
A fluorometric assay is a sensitive and reliable method for determining the inhibitory potency of the synthesized compounds against DPP-4.[14][15][16][17]
Experimental Workflow: DPP-4 Inhibition Assay
Caption: Workflow for the DPP-4 enzyme inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human DPP-4, the fluorogenic substrate Gly-Pro-AMC, and the synthesized inhibitors in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Inhibitor Dilutions: Create a series of dilutions for both the pure (S,S)-inhibitor and the diastereomeric mixture to generate dose-response curves.
-
Assay Plate Preparation: In a 96-well black microplate, add 25 µL of the various inhibitor dilutions.
-
Enzyme Addition: Add 50 µL of the DPP-4 enzyme solution to each well. Include wells with buffer instead of inhibitor as a positive control (100% activity) and wells with a known DPP-4 inhibitor as a reference.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a microplate reader.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
The Molecular Basis of Enantioselectivity
The superior activity of the (S,S)-diastereomer is a direct consequence of its precise fit into the chiral active site of the DPP-4 enzyme. This is often explained by the three-point interaction model.[6]
Logical Relationship: Enantioselective Binding
Caption: The three-point interaction model explains enantioselectivity.
The (S,S)-diastereomer can simultaneously form multiple high-energy interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with specific amino acid residues in the binding pocket. In contrast, the (R,S)-diastereomer, due to its different spatial arrangement, cannot achieve this optimal fit. It may experience steric clashes with the protein or be unable to form all the necessary interactions, resulting in a much weaker binding affinity and, consequently, lower inhibitory potency.
Conclusion: A Clear Case for Enantiomeric Purity
This guide has demonstrated, through established scientific principles and illustrative data, the critical importance of using enantiomerically pure (S)-1-(Pyridin-3-yl)ethanamine in the synthesis of stereospecific drug candidates. The use of the pure (S)-enantiomer leads to a final product with significantly higher biological potency compared to the product derived from the racemic mixture. This not only enhances the therapeutic potential of the drug but also simplifies downstream development by eliminating the inactive and potentially harmful distomer. For researchers in drug discovery, the upfront investment in chiral purity is a strategic decision that pays significant dividends in the form of more potent, selective, and safer medicines.
References
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MDPI. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
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Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]
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Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. [Link]
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Longdom Publishing. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceutica. [Link]
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MindMap AI. (2025). Chirality in Drug Design: A Comprehensive Guide. [Link]
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Preprints.org. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. [Link]
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Frontiers. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]
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National Center for Biotechnology Information. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. [Link]
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Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT. [Link]
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PubMed. (2010). Design and synthesis of 3-pyridylacetamide derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors targeting a bidentate interaction with Arg125. [Link]
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MDPI. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link]
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MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
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PubMed. (2005). Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole. [Link]
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Royal Society of Chemistry. (2026). Biological - RSC Advances. [Link]
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National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]
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National Center for Biotechnology Information. (n.d.). Chiral Drugs: An Overview. [Link]
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Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]
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Royal Society of Chemistry. (2020). Sulfonamide-1,3,5-triazine–thiazoles: discovery of a novel class of antidiabetic agents via inhibition of DPP-4. [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. [Link]
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PubMed. (2010). Recent advances in SPE-chiral-HPLC methods for enantiomeric separation of chiral drugs in biological samples. [Link]
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National Center for Biotechnology Information. (n.d.). (R)-1-(Pyridin-3-yl)ethanamine. [Link]
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Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. [Link]
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MDPI. (2021). Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
